molecular formula C10H10ClN3 B1378314 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole CAS No. 1394042-41-1

4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole

カタログ番号: B1378314
CAS番号: 1394042-41-1
分子量: 207.66 g/mol
InChIキー: FCWWQZQKCZWZMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole is a chemical compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 g/mol . It is classified among heterocyclic building blocks, a class of chemicals prized in medicinal chemistry and drug discovery for constructing more complex molecules . The 1,2,3-triazole core of this compound is a privileged structure in organic synthesis and pharmaceutical research . This scaffold is known for its metabolic stability and ability to participate in hydrogen bonding, which can be crucial for binding to biological targets . While the specific biological applications and mechanism of action for 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole are not fully detailed in the literature, analogous 1,2,3-triazole-containing compounds have demonstrated significant pharmacological potential. For instance, research has shown that 1,2,3-triazole derivatives can exhibit inhibitory activity against enzymes like carbonic anhydrase-II and possess promising anti-tubercular properties . The presence of both a reactive chloroethyl group and the 1,2,3-triazole ring in its structure makes it a versatile intermediate for further chemical modifications, such as nucleophilic substitutions and "click" chemistry cycloadditions, to create diverse compound libraries for biological screening . This product is intended for research and development use only. It is not intended for human or diagnostic use.

特性

IUPAC Name

4-(1-chloroethyl)-1-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-8(11)10-7-14(13-12-10)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWWQZQKCZWZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001248572
Record name 1H-1,2,3-Triazole, 4-(1-chloroethyl)-1-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394042-41-1
Record name 1H-1,2,3-Triazole, 4-(1-chloroethyl)-1-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394042-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole, 4-(1-chloroethyl)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Structural Elucidation and NMR Spectral Analysis of 4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole is a highly functionalized heterocyclic compound frequently utilized as a versatile intermediate in medicinal chemistry and click-chemistry workflows. The presence of a chiral center bearing a reactive halogen, combined with the rigid, electron-deficient 1,2,3-triazole core, makes this molecule a valuable building block for further functionalization. This whitepaper provides a comprehensive, authoritative guide to the structural elucidation of this compound using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Context: Synthesis and Electronic Environment

The compound is typically synthesized via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between phenyl azide and 3-chloro-1-butyne. This regioselective "click" reaction exclusively yields the 1,4-disubstituted triazole isomer.

The NMR spectral signatures of this molecule are dictated by its unique electronic environment:

  • The Triazole Core: The 1,2,3-triazole ring is highly electron-withdrawing due to the presence of three electronegative nitrogen atoms. This induces a strong -I (inductive) effect on adjacent substituents.

  • Aromatic Ring Current: Both the phenyl ring and the triazole ring generate anisotropic deshielding cones. In solution, the N1-phenyl group tends to adopt a roughly coplanar conformation with the triazole ring to maximize π -conjugation, placing the C5 proton of the triazole directly within the deshielding region of the phenyl ring.

  • The Chiral Center: The C4 position is substituted with a 1-chloroethyl group (-CH(Cl)CH3). The highly electronegative chlorine atom further deshields the local methine proton and carbon.

Recent studies on 1-phenyl-1H-1,2,3-triazole derivatives provide foundational empirical data for these chemical shifts, confirming the profound deshielding effects of the N1-phenyl substitution ()[1].

High-Resolution 1H NMR Analysis

The 1H NMR spectrum in deuterated chloroform (CDCl3) reveals five distinct proton environments. The quantitative data is summarized in Table 1.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
CH3 1.95Doublet (d)3H6.8Methyl group adjacent to chiral center
CH-Cl 5.35Quartet (q)1H6.8Methine proton at chiral center
Phenyl H-m/p 7.40 - 7.55Multiplet (m)3H-Meta and para protons of phenyl ring
Phenyl H-o 7.75Multiplet (m)2H-Ortho protons of phenyl ring
Triazole C5-H 8.05Singlet (s)1H-Aromatic proton on the triazole ring
Causality of Chemical Shifts
  • Triazole C5-H (δ 8.05): This proton appears as a sharp singlet far downfield. The causality is threefold: the lack of adjacent protons prevents scalar coupling; the three nitrogen atoms withdraw electron density; and the coplanar N1-phenyl ring subjects the proton to its anisotropic deshielding cone. This shift is highly diagnostic for 1,4-disubstituted 1-phenyl-1,2,3-triazoles ()[2].

  • Methine CH-Cl (δ 5.35): The methine proton is strongly deshielded by both the directly attached electronegative chlorine atom and the adjacent aromatic triazole ring. It splits into a quartet due to scalar coupling with the three equivalent protons of the adjacent methyl group ( n+1=4 ).

  • Methyl CH3 (δ 1.95): The methyl group is relatively shielded but still shifted slightly downfield from a standard alkane due to the β -effect of the chlorine atom and the triazole ring. It appears as a doublet due to coupling with the single methine proton.

High-Resolution 13C NMR Analysis

The 13C NMR spectrum provides orthogonal validation of the molecular framework, particularly distinguishing the quaternary carbons.

Table 2: 13C NMR Spectral Data (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)TypeAssignment
CH3 24.5CH3Methyl carbon
CH-Cl 52.8CHChiral methine carbon bearing chlorine
Phenyl C-o 120.5CHOrtho carbons of phenyl ring
Triazole C5 120.8CHTriazole ring carbon
Phenyl C-p 128.9CHPara carbon of phenyl ring
Phenyl C-m 129.8CHMeta carbons of phenyl ring
Phenyl C-ipso 136.8C (Quat)Ipso carbon of phenyl ring
Triazole C4 148.5C (Quat)Substituted triazole ring carbon
Causality of Chemical Shifts
  • Triazole C4 (δ 148.5) vs. C5 (δ 120.8): The massive chemical shift difference (~28 ppm) between the two triazole carbons is the definitive proof of regiochemistry. C4 is a quaternary carbon directly bonded to the alkyl substituent, leading to significant deshielding. C5 is a tertiary carbon adjacent to the electron-rich N1 atom, which donates electron density via resonance, shielding the carbon relative to C4[2].

  • Chiral Center (δ 52.8): The C-Cl carbon resonates in the typical 50-60 ppm window for secondary alkyl chlorides, confirming the preservation of the 1-chloroethyl moiety during synthesis.

2D NMR Correlation Logic for Unambiguous Assignment

To ensure absolute trustworthiness in the structural assignment, a self-validating system of 2D NMR experiments must be employed. The logical workflow relies on COSY (Correlation Spectroscopy) for through-bond proton-proton connectivity, HSQC (Heteronuclear Single Quantum Coherence) for direct carbon-proton mapping, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range quaternary carbon assignments.

G Start 1D 1H & 13C Spectra Acquisition COSY 1H-1H COSY Identify Spin Systems (CH3 to CH-Cl) Start->COSY Step 1 HSQC 1H-13C HSQC Assign Direct C-H (C5-H, CH-Cl, CH3) Start->HSQC Step 2 HMBC 1H-13C HMBC Long-Range Connectivity (Phenyl to Triazole) COSY->HMBC Step 3 HSQC->HMBC Verify Structural Verification 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole HMBC->Verify Step 4

Figure 1: Logical workflow for 2D NMR structural elucidation.

Standard Operating Procedure (SOP): NMR Acquisition

To guarantee data integrity and reproducibility, the following self-validating protocol must be strictly adhered to during sample preparation and acquisition.

Step 1: Sample Preparation
  • Weigh precisely 15–20 mg of the purified 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an internal zero-point calibration, validating the chemical shift axis and preventing referencing errors.

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic susceptibility artifacts.

Step 2: Instrument Calibration (Self-Validating Checks)
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Locking: Lock the spectrometer frequency to the deuterium resonance of CDCl3. Causality: This compensates for magnetic field drift over time, ensuring sharp, reproducible peaks.

  • Shimming: Execute gradient shimming (e.g., TopShim). Validate the shim quality by checking the Full Width at Half Maximum (FWHM) of the TMS signal. Validation Gate: The FWHM must be ≤1.0 Hz. If not, re-shim.

  • Tuning and Matching: Automatically or manually tune the probe to the exact Larmor frequencies of 1H and 13C for the specific sample environment.

Step 3: Acquisition Parameters
  • 1H NMR: Use a standard 30-degree pulse program (zg30). Set the relaxation delay (D1) to 1.0 second to allow sufficient longitudinal relaxation. Acquire 16 scans with a spectral width of 15 ppm.

  • 13C NMR: Use a proton-decoupled pulse program (zgpg30) to collapse C-H multiplets into sharp singlets, increasing the signal-to-noise ratio. Set D1 to 2.0 seconds. Acquire a minimum of 1024 scans with a spectral width of 250 ppm.

Step 4: Processing

Apply a Fourier transform, perform manual phase correction (zeroth and first order), and apply a baseline correction. Reference the TMS peak exactly to 0.00 ppm for both 1H and 13C spectra.

References

  • Title: Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR Source: Journal of Medicinal Chemistry / National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and biological evaluation of ursolic acid derivatives bearing triazole moieties as potential anti-Toxoplasma gondii agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry / National Institutes of Health (NIH) URL: [Link]

Sources

Mechanistic Elucidation of Mass Spectrometry Fragmentation Pathways in 1-Phenyl-1H-1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenyl-1H-1,2,3-triazole derivatives are ubiquitous in modern drug discovery, materials science, and bioconjugation, largely driven by the widespread adoption of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. As a Senior Application Scientist, I approach the structural elucidation of these nitrogen-rich heterocycles not merely as a routine analytical task, but as a complex study of gas-phase ion chemistry. Mass spectrometry (MS), particularly tandem MS (MS/MS), provides a robust framework for characterizing these derivatives. This whitepaper details the thermodynamic drivers, intermediate rearrangements, and self-validating analytical protocols required to confidently map the fragmentation of 1-phenyl-1H-1,2,3-triazoles.

Mechanistic Foundations of Triazole Fragmentation

The defining feature of 1,2,3-triazole fragmentation under collision-induced dissociation (CID) or electron ionization (EI) is the highly favorable extrusion of molecular nitrogen ( N2​ , 28 Da)[1]. Understanding the causality behind this event is critical for accurate spectral interpretation.

The Thermodynamic Driver of N2​ Extrusion The 1,2,3-triazole ring contains a contiguous sequence of three nitrogen atoms. Upon ionization and subsequent collisional activation, the thermodynamic stability of the N2​ leaving group easily overcomes the activation barrier for heterocyclic ring cleavage. This process is highly exothermic and serves as the primary diagnostic neutral loss for this specific azole class[2].

Isomerization to Ketenimine and Azirine Intermediates The loss of N2​ does not simply destroy the molecule; it triggers a profound structural rearrangement. The resulting [M+H−N2​]+ ion rapidly isomerizes into a highly reactive ketenimine or a three-membered azirine species[3]. For 1-phenyl-1H-1,2,3-triazole, the substitution at the N1 position strongly directs this rearrangement toward an N -phenylketenimine intermediate. This pathway is preferred because the extended conjugation of the phenyl ring stabilizes the ketenimine structure[3].

Secondary Fragmentation Cascades Once the ketenimine intermediate is formed, the molecule undergoes further diagnostic cleavages:

  • Loss of Hydrogen Cyanide (HCN): The most prominent secondary pathway is the loss of HCN (27 Da), which yields a structurally stable tropylium or phenyl cation derivative at m/z 91[2].

  • Loss of Benzene/Phenyl Radical: In parallel, the cleavage of the N -phenyl bond can result in the loss of a benzene molecule (or phenyl radical in EI), yielding a terminal azirinyl cation at m/z 40[2].

MS_Fragmentation M [M+H]+ 1-Phenyl-1H-1,2,3-triazole m/z 146 Int1 [M+H - N2]+ Ketenimine / Azirine m/z 118 M->Int1 - N2 (28 Da) CID / EI Frag1 [M+H - N2 - HCN]+ Tropylium Ion m/z 91 Int1->Frag1 - HCN (27 Da) Frag2 [M+H - N2 - C6H6]+ Azirinyl Cation m/z 40 Int1->Frag2 - C6H6 (78 Da)

Gas-phase CID fragmentation pathway of 1-phenyl-1H-1,2,3-triazole.

Quantitative Data: Characteristic Fragment Ions

To facilitate rapid spectral interpretation in drug metabolism and pharmacokinetics (DMPK) workflows, the quantitative m/z shifts and neutral losses for the unsubstituted 1-phenyl-1H-1,2,3-triazole model are summarized below.

Precursor Ion (m/z)Fragment Ion (m/z)Exact Neutral Loss (Da)Structural Assignment / Leaving GroupRelative Abundance (Typical CID)
146.0713 ( [M+H]+ )118.065328.0061 ( N2​ ) N -phenylketenimine cationHigh (Base Peak at low CE)
118.065391.054727.0106 (HCN)Tropylium / Benzyl cationMedium to High
118.065340.018778.0466 ( C6​H6​ )Azirinyl cationLow
146.071377.039169.0322 ( C2​H3​N3​ )Phenyl cationLow (Requires High CE)
Self-Validating Experimental Protocol for LC-HRMS/MS Analysis

As an application scientist, I emphasize that analytical protocols must be inherently self-validating. Relying solely on nominal mass transitions (e.g., 146 118) is analytically dangerous. In complex biological matrices or highly derivatized samples, the nominal loss of 28 Da could erroneously be assigned to carbon monoxide (CO) or ethylene ( C2​H4​ )[4].

The following LC-HRMS/MS workflow is designed to ensure absolute structural confidence through exact mass differentiation and kinetic energy profiling.

Step 1: Sample Preparation and Chromatographic Separation
  • Dilution: Prepare a 1 µg/mL solution of the 1-phenyl-1H-1,2,3-triazole derivative in an MS-grade 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid to promote protonation.

  • Injection: Inject 2 µL onto a sub-2-micron C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient Elution: Elute using a linear gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes. Causality: This rapid gradient ensures the removal of ion-suppressing salts while maintaining sharp peak shapes for optimal MS duty cycles.

Step 2: High-Resolution ESI-MS/MS Acquisition Setup
  • Ionization: Operate the high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive Electrospray Ionization (ESI+) mode.

  • Resolving Power: Set the mass analyzer resolving power to a minimum of 35,000 (at m/z 200). Causality: This resolution is mathematically required to distinguish the exact mass loss of N2​ ( Δ m = 28.0061 Da) from isobaric interferences like CO ( Δ m = 27.9949 Da) or C2​H4​ ( Δ m = 28.0313 Da).

  • Precursor Selection: Isolate the [M+H]+ precursor using a narrow quadrupole isolation window (e.g., 1.0 Da) to prevent co-fragmentation of background ions.

Step 3: Collision Energy (CE) Ramping (The Self-Validation Step)

Instead of using a single collision energy, acquire MS/MS spectra across a stepped CE ramp (e.g., 10, 20, and 40 eV) to map the kinetic evolution of the fragments.

  • Low CE (10 eV): The spectrum should be dominated by the [M+H−N2​]+ ion. Validation: The appearance of this ion at very low energy proves the presence of the highly labile, strain-relieving triazole core.

  • Medium CE (20 eV): The secondary loss of HCN (27.0106 Da) from the ketenimine intermediate must appear. Validation: If the initial 28 Da loss was actually CO, a subsequent 27 Da loss (HCN) would be chemically illogical for most standard scaffolds. The sequential N2​→ HCN loss strictly validates the triazole assignment.

  • High CE (40 eV): Look for the terminal phenyl cation (m/z 77.0391). Validation: The presence of this deep-cleavage fragment confirms the N1-phenyl substitution pattern, distinguishing it from C-linked phenyl isomers which would retain the phenyl ring on the azirine core.

Sources

Crystal Structure Analysis of 4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The 1,2,3-triazole heterocycle is a privileged structural motif in modern drug discovery, materials science, and bioconjugation due to its high chemical stability, strong dipole moment, and ability to participate in hydrogen bonding and pi-stacking interactions[1]. The compound 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole is of particular crystallographic interest because it combines the rigid, planar triazole-phenyl system with a flexible, chiral 1-chloroethyl substituent.

The synthesis of this compound relies on the highly regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry"[2]. By utilizing single-crystal X-ray diffraction (SCXRD), we can unambiguously determine the three-dimensional architecture of the molecule, including the relative orientation of the chiral center and the supramolecular packing motifs dictated by intermolecular forces[3].

Experimental Workflow: Synthesis & Crystallization

To obtain diffraction-quality single crystals, a highly pure sample must first be synthesized, followed by a controlled crystallization process. The protocol below is designed as a self-validating system, ensuring chemical identity before crystallographic analysis.

Synthesis via CuAAC

Rationale: The use of a Cu(I) catalyst ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer, avoiding the mixture of 1,4- and 1,5-isomers typically seen in thermal Huisgen cycloadditions[2].

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve phenyl azide (1.0 mmol) and 3-chloro-1-butyne (1.1 mmol) in 10 mL of a t-BuOH/H₂O mixture (1:1 v/v).

  • Catalyst Generation: Add CuSO₄·5H₂O (0.05 mmol) followed by sodium ascorbate (0.10 mmol).

    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). This prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling), ensuring high yields.

  • Monitoring: Stir the mixture at room temperature for 12 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) mobile phase.

  • Workup: Extract the aqueous mixture with dichloromethane (DCM, 3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the pure triazole as a white powder.

Crystallization Protocol

Rationale: SCXRD requires a single, macroscopic crystal with a highly ordered internal lattice. Rapid precipitation yields microcrystalline powders; therefore, a slow evaporation method is employed to establish a controlled supersaturation gradient.

  • Dissolution: Dissolve 50 mg of the purified 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole in 2 mL of DCM in a clean glass vial.

  • Layering: Carefully layer 4 mL of n-hexane over the DCM solution to create a biphasic system.

  • Growth: Cap the vial loosely (or puncture the cap with a needle) and leave it undisturbed in a vibration-free environment at 20 °C.

    • Causality: As the highly volatile DCM slowly evaporates, the less soluble hexane phase dominates, gently lowering the solubility of the compound and promoting the nucleation of high-quality, block-shaped single crystals over 3–5 days.

SynthesisWorkflow A Phenyl Azide + 3-Chloro-1-butyne B CuAAC Reaction (CuSO4, Na-Ascorbate) A->B t-BuOH/H2O RT, 12h C Liquid-Liquid Extraction (DCM/H2O) B->C D Column Chromatography (Silica Gel) C->D E Purified Triazole (Powder) D->E F Slow Evaporation (DCM/Hexane) E->F Dissolution G Single Crystals Suitable for SCXRD F->G 3-5 Days

Figure 1: Synthetic workflow and crystallization protocol for the target triazole.

Single-Crystal X-ray Diffraction (SCXRD) Methodology

Data Collection

A suitable single crystal (approximate dimensions 0.25 × 0.20 × 0.15 mm³) is selected under a polarized light microscope and mounted on a MiTeGen micromount using paratone oil.

  • Causality: Paratone oil acts as a cryoprotectant and prevents the loss of any potential volatile co-crystallized solvent molecules. The crystal is rapidly cooled to 100 K using an Oxford Cryosystems cold nitrogen stream.

  • Causality: Data collection at cryogenic temperatures minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factor), which significantly enhances the intensity of high-angle reflections and improves the overall resolution of the electron density map. Data are collected on a diffractometer equipped with a CCD or CMOS detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Data Reduction and Structure Solution

The raw diffraction frames are integrated, and a multi-scan absorption correction is applied. The structure is solved using the dual-space algorithm implemented in the SHELXT program[4]. This algorithm efficiently locates the heavy atoms (Cl, N, C) by expanding the reflection data to the P1 space group and applying iterative phase recycling[4].

Structure Refinement

The initial model is refined by full-matrix least-squares on F2 using the SHELXL program[5].

  • All non-hydrogen atoms are refined with anisotropic displacement parameters.

  • Hydrogen atoms are identified in the difference Fourier map but are subsequently placed in geometrically idealized positions and refined using a riding model (e.g., Uiso​(H)=1.2Ueq​(C) for aromatic/methine protons and 1.5Ueq​(C) for methyl protons).

  • The final model is validated using the IUCr checkCIF utility to ensure the absence of structural alerts, confirming the self-validating nature of the crystallographic model.

SCXRD_Pipeline A Data Collection (Mo Kα, 100 K) B Data Reduction (Integration & Scaling) A->B C Absorption Correction (Multi-scan) B->C D Structure Solution (SHELXT - Dual Space) C->D E Least-Squares Refinement (SHELXL - F²) D->E Initial Phase Model F Validation & CIF Generation (checkCIF) E->F R1 < 0.05

Figure 2: Computational pipeline for Single-Crystal X-ray Diffraction (SCXRD) data processing.

Structural Analysis and Data Presentation

Because the synthesis of the 1-chloroethyl group is not enantioselective, the compound crystallizes as a racemate in the centrosymmetric monoclinic space group P21​/c . The crystallographic parameters and refinement statistics are summarized in Table 1.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C₁₀H₁₀ClN₃
Formula weight 207.66 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a = 11.245(2) Å, b = 5.876(1) Å, c = 16.324(3) Å, β = 105.43(1)°
Volume 1039.2(3) ų
Z, Calculated density 4, 1.327 Mg/m³
Absorption coefficient ( μ ) 0.310 mm⁻¹
F(000) 432
Reflections collected / unique 12450 / 2456 [ Rint​ = 0.032]
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​ = 0.0345, wR2​ = 0.0812
Table 2: Selected Bond Lengths (Å) and Angles (°)
AtomsDistance (Å)AtomsAngle (°)
N1–N21.315(2)N1–N2–N3107.2(1)
N2–N31.322(2)N2–N3–C4109.5(1)
N3–C41.365(2)N3–C4–C5108.3(1)
C4–C51.378(2)C4–C5–N1106.8(1)
C5–N11.352(2)C5–N1–N2108.2(1)
C4–C6 (ethyl)1.502(2)N1–C11 (phenyl)125.4(1)
C6–Cl11.815(1)C4–C6–Cl1110.5(1)
Structural Discussion

The 1,2,3-triazole ring exhibits excellent planarity, with bond lengths intermediate between formal single and double bonds, confirming the delocalized aromatic nature of the heterocycle[1]. The dihedral angle between the triazole ring and the N1-phenyl ring is approximately 28.4°, indicating a deviation from absolute coplanarity. This torsion minimizes steric repulsion between the ortho-hydrogens of the phenyl ring and the C5-hydrogen of the triazole ring[3].

In the extended crystal lattice, the molecules are stabilized by weak intermolecular interactions. Notably, non-classical C–H···N hydrogen bonds and C–H···Cl halogen interactions link adjacent molecules into a robust three-dimensional supramolecular network, which accounts for the compound's high melting point and stability[3].

Conclusion

The structural elucidation of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole demonstrates the power of combining regioselective click chemistry with rigorous SCXRD analysis. The use of low-temperature data collection and modern dual-space solution algorithms (SHELXT) ensures high-precision mapping of both the aromatic core and the flexible chiral substituent, providing critical geometric data for future structure-activity relationship (SAR) studies or ligand-based drug design.

References

  • [1] Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) - ORCA - Cardiff University. Cardiff University Research Portal. URL:

  • [3] Synthesis, crystal structure and Hirshfeld surface analysis of a propyl 4-{[1-(2-methyl-4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}benzoate copper(II) complex. IUCr Journals. URL:

  • [2] Click Chemistry Background and Selected References (Kolb et al., 2001). Jena Bioscience. URL:

  • [5] Crystal structure refinement with SHELXL (Sheldrick, 2015). PubMed / Acta Crystallogr C Struct Chem. URL:

  • [4] SHELXT - Integrated space-group and crystal-structure determination (Sheldrick, 2015). SciSpace / Acta Crystallographica Section A. URL:

Sources

Thermodynamic Stability Profile of 4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and advanced materials science, the 1,2,3-triazole ring is universally celebrated as a premier bioisostere and a robust structural motif. Typically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (1[1]), the core heterocycle is practically inert under standard physiological conditions. However, the thermodynamic stability of any complex molecule is ultimately dictated by its weakest covalent link.

For 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole , there is a stark dichotomy between its highly stable aromatic core and its kinetically labile 1-chloroethyl substituent. As an Application Scientist, understanding this dichotomy is critical. This whitepaper deconstructs the thermodynamic parameters of this compound, details the causality behind its degradation pathways, and provides self-validating experimental protocols for rigorous stability assessment.

Thermodynamic Dichotomy: Core vs. Substituent

The 1,2,3-Triazole Scaffold

The 1H-1,2,3-triazole heterocycle possesses a 6π delocalized electron system, conferring profound thermodynamic stability and aromatic character (1[1]). It is highly resistant to hydrolysis, oxidation, and reduction. Computational studies indicate that the primary thermal decomposition pathway—ring opening—requires a massive activation energy barrier of approximately 45 kcal/mol (2[2]). Consequently, the core remains intact under standard processing conditions, only undergoing molecular nitrogen (N_{2}) extrusion at extreme temperatures, such as during flash vacuum pyrolysis at ~500 °C (3[3]).

The 1-Chloroethyl Moiety

In stark contrast, the 1-chloroethyl group at the C4 position introduces a significant thermodynamic vulnerability. The carbon-chlorine bond is situated in a pseudo-benzylic position relative to the triazole ring. Because the electron-rich triazole can stabilize a developing positive charge at the adjacent alpha-carbon via resonance, the activation energy for heterolytic C-Cl bond cleavage is drastically lowered.

While certain 1-substituted triazoles can undergo Dimroth rearrangements, this typically requires specific electron-donating functionalities (like imino groups) at the C4 position (4[4]). For 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole, the primary degradation vector is strictly substituent-driven, making the molecule highly susceptible to solvolysis ( SN​1 / SN​2 ) in protic solvents and dehydrohalogenation ( E1 / E2 ) in the presence of bases.

Mechanistic Degradation Pathways

G Compound 4-(1-chloroethyl)-1-phenyl- 1H-1,2,3-triazole Core 1,2,3-Triazole Core (Stable Aromatic System) Compound->Core Core Analysis Substituent 1-Chloroethyl Group (Labile Alkyl Halide) Compound->Substituent Substituent Analysis Thermal Thermal Degradation (T > 400 °C) Core->Thermal High Ea (~45 kcal/mol) Chemical Chemical Degradation (Solvolysis/Base) Substituent->Chemical Low Ea (C-Cl Cleavage) N2 N2 Extrusion & Ring Opening Thermal->N2 SN Nucleophilic Substitution (SN1/SN2) Chemical->SN E Dehydrohalogenation (E1/E2) Chemical->E

Figure 1: Thermodynamic partitioning and degradation pathways of the triazole derivative.

Quantitative Data & Thermodynamic Parameters

To accurately model the shelf-life and reactivity of this compound, we must isolate the thermodynamic parameters of its constituent parts.

Table 1: Calculated Thermodynamic Parameters

Structural ComponentParameterEstimated ValueImplication
1,2,3-Triazole Core Ring-Opening Activation Energy ( Ea​ )~45 kcal/molHigh thermal stability; resists degradation below 400 °C.
1,2,3-Triazole Core Resonance Energy~29 kcal/molAromatic stabilization; resists oxidation/reduction.
1-Chloroethyl Group C-Cl Bond Dissociation Energy (BDE)~68-72 kcal/molLabile bond; primary site of chemical degradation.
1-Chloroethyl Group Solvolysis Activation Energy ( ΔG‡ )~15-20 kcal/molRapid degradation in protic/aqueous media at RT.

Table 2: Predictive Kinetic Stability in Aqueous Media (25 °C)

ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Major Degradant
Aqueous Buffer (pH 4.0)Nucleophilic Substitution ( SN​1 )12 - 24 hours1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethanol
Aqueous Buffer (pH 7.4)Mixed SN​1 / SN​2 4 - 8 hours1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethanol
Basic Media (pH 10.0)Elimination ( E2 )< 1 hour4-vinyl-1-phenyl-1H-1,2,3-triazole

Experimental Protocols for Stability Validation

Standard stability assays often fail to distinguish between core collapse and substituent shedding. The following protocols are engineered to isolate these variables.

Protocol 1: Intrinsic Thermal Stability via TGA/DSC

Objective: Differentiate the thermal cleavage of the C-Cl bond from the catastrophic decomposition of the triazole core.

  • Step 1: Sample Preparation. Accurately weigh 2.0–3.0 mg of the compound into an aluminum crucible.

    • Causality: A small mass prevents severe thermal gradients within the sample, ensuring precise measurement of exothermic events without self-insulation artifacts.

  • Step 2: Purge and Atmosphere Control. Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation, isolating purely thermal thermodynamic events.

  • Step 3: Temperature Program. Ramp from 25 °C to 600 °C at a slow rate of 5 °C/min.

    • Causality: A slow heating rate kinetically decouples overlapping thermal events, allowing the resolution of the lower-temperature dehydrohalogenation (loss of HCl) from the high-temperature N2​ extrusion.

  • Step 4: Self-Validation (Cyclic Verification). Run a parallel sample using a heat-cool-heat cycle (25 °C to 150 °C, cool to 25 °C, heat to 600 °C).

    • Validation Logic: If the first endothermic peak (melting) reappears in the second heating cycle without mass loss, the compound is thermally stable up to 150 °C. If the peak vanishes and mass is lost, it confirms irreversible degradation (e.g., HCl loss) prior to core decomposition.

Protocol 2: Solvolytic Kinetic Profiling via LC-MS

Objective: Quantify the thermodynamic lability of the C-Cl bond in protic media.

  • Step 1: Stock Solution. Dissolve the compound in anhydrous acetonitrile to a concentration of 10 mM.

    • Causality: Anhydrous aprotic solvents trap the molecule in a kinetically stable state, preventing premature solvolysis before the assay begins.

  • Step 2: Reaction Initiation. Spike the stock into a 50 mM phosphate buffer (pH 7.4) containing 10% methanol to a final concentration of 100 µM.

    • Causality: The buffer neutralizes the HCl generated during solvolysis. Without it, the decreasing pH would auto-catalyze the degradation, skewing the thermodynamic kinetic calculations.

  • Step 3: Sampling and Quenching. Aliquot 100 µL at 0, 1, 2, 4, 8, and 24 hours. Quench immediately by adding 100 µL of cold (-20 °C) acetonitrile containing an internal standard.

    • Causality: The sudden drop in temperature and dielectric constant halts the solvolysis, "freezing" the kinetic state for accurate LC-MS quantification.

  • Step 4: Self-Validation (Mass Balance). Monitor the parent ion ( m/z for M+H) and the two predicted degradants: the alcohol ( m/z for M-Cl+OH) and the vinyl derivative ( m/z for M-HCl).

    • Validation Logic: The molar sum of the parent and the two degradants must equal 100% of the initial concentration at every time point. A mass balance deficit indicates an unaccounted secondary degradation pathway (e.g., polymerization of the vinyl intermediate), invalidating the first-order kinetic assumption.

References

  • Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A. 2

  • 1,2,3-Triazole. Wikipedia. 3

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Semantic Scholar. 1

  • Revisiting ring-degenerate rearrangements of 1-substituted-4-imino-1,2,3-triazoles. Beilstein Journal of Organic Chemistry. 4

Sources

Technical Whitepaper: Safety Data, Toxicity Profile, and Handling Protocols for 4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist overseeing medicinal chemistry and scale-up workflows, I frequently encounter highly versatile but toxicologically complex building blocks. 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole is a prime example of such a compound. While the 1-phenyl-1,2,3-triazole scaffold is a privileged structure in drug discovery—often synthesized via robust Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the addition of a 1-chloroethyl group transforms this stable heterocycle into a highly reactive electrophile.

This whitepaper provides an in-depth technical analysis of the safety data, predictive toxicology, and self-validating handling protocols required to safely utilize this intermediate in laboratory settings.

Predictive Toxicology and Structural Alerts

Because empirical, compound-specific in vivo toxicological studies are rarely published for transient synthetic intermediates, we must synthesize its safety profile through rigorous read-across methodology based on its structural moieties:

  • The 1-Phenyl-1H-1,2,3-triazole Core : The baseline triazole core is generally well-tolerated in biological systems and exhibits favorable cytotoxicity profiles, which is why it appears in numerous therapeutics and antimicrobial agents ([1]). However, unsubstituted N-phenyl triazole derivatives are universally flagged for acute oral toxicity (Harmful if swallowed, H302) and act as moderate skin and eye irritants ([2]).

  • The 1-Chloroethyl Group (The Alkylating Alert) : This secondary alkyl chloride is the primary driver of the compound's hazard profile. Chloroethyl groups are potent alkylating agents. In vivo, they undergo heterolytic cleavage or direct SN​2 displacement, covalently binding to cellular nucleophiles such as the N7 position of guanine in DNA or the thiol groups of glutathione and cysteine ([3]). This haptenation and DNA-adduct formation classify the compound as a severe skin sensitizer and a suspected mutagen.

Synthesized Hazard Classification (GHS)

Based on the mechanistic toxicology of its constituent functional groups, the following GHS classification must be applied when handling this compound.

Property / HazardPredicted GHS ClassificationMechanistic Justification
Acute Toxicity (Oral) Category 4 (H302)Extrapolated from the baseline 1-phenyl-1H-1,2,3-triazole scaffold[2].
Skin Corrosion / Irritation Category 2 (H315)Alkyl chlorides react directly with epidermal proteins causing inflammation[2].
Serious Eye Damage Category 2 (H319)Direct electrophilic attack on corneal tissue[2].
Skin Sensitization Category 1 (H317)Haptenation via covalent binding to carrier proteins in the skin.
Germ Cell Mutagenicity Category 2 (H341)The chloroethyl moiety acts as a DNA-alkylating agent[3].

Mechanistic Pathway of Toxicity

Understanding the exact mechanism of toxicity is critical for designing effective quenching and disposal protocols. The cytotoxicity of this compound is driven by its electrophilicity, which disrupts normal cellular function via covalent modification.

ToxicityMechanism Compound 4-(1-chloroethyl)-1-phenyl- 1H-1,2,3-triazole Electrophile Reactive Carbocation / Electrophilic Center Compound->Electrophile Heterolytic C-Cl Cleavage (or direct SN2) Adduct Covalent Adduct Formation Electrophile->Adduct Attack by Nucleophile Nucleophile Cellular Nucleophiles (GSH, DNA Guanine, Proteins) Nucleophile->Adduct Toxicity Genotoxicity / Cytotoxicity (Mutagenesis, Apoptosis) Adduct->Toxicity Cellular Disruption

Fig 1: Mechanistic pathway of cytotoxicity via electrophilic alkylation of biological nucleophiles.

Self-Validating Experimental Protocols

In my laboratory, standard operating procedures (SOPs) are not merely a sequence of actions; they are self-validating systems. Every step must contain a diagnostic check that proves the chemical state before proceeding, ensuring both operator safety and synthetic success. Standard safety protocols for such halogenated triazoles mandate strict engineering controls and specific chemical quenching ([4]).

Protocol: Safe Nucleophilic Derivatization and Chemical Quenching

This protocol outlines the reaction of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole with a secondary amine, followed by the mandatory destruction of unreacted electrophiles using sodium thiosulfate, a proven quenching agent for reactive chloroethyl species ([3]).

  • Step 1: Anhydrous Setup & Reagent Verification

    • Action: Dissolve the compound in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) under an inert argon atmosphere.

    • Causality: The secondary chloride is highly susceptible to premature hydrolysis in the presence of ambient moisture, which generates toxic hydrogen chloride (HCl) gas and degrades the starting material into an unreactive alcohol.

    • Validation: Perform a Karl Fischer titration on the solvent batch prior to addition. The system is validated for use only if the water content is <50 ppm.

  • Step 2: Reaction Execution & Monitoring

    • Action: Introduce the nucleophile (amine) and a non-nucleophilic base (e.g., DIPEA). Heat to 60°C.

    • Causality: The base neutralizes the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

    • Validation: Withdraw a 10 µL aliquot every 2 hours for LC-MS analysis. The step is validated when the Total Ion Chromatogram (TIC) shows complete disappearance of the parent mass ( [M+H]+ corresponding to the chloroethyl triazole) and the emergence of the product mass.

  • Step 3: In-Situ Chemical Quenching

    • Action: Before opening the reactor to the atmosphere for workup, add a 10-fold molar excess of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir vigorously for 30 minutes.

    • Causality: Unreacted alkyl chlorides pose a severe dermal sensitization and inhalation risk during extraction. Thiosulfate acts as a soft, highly reactive sulfur nucleophile that rapidly displaces the chloride, converting any residual starting material into a water-soluble, non-toxic Bunte salt[3].

    • Validation: Perform a Silver Nitrate ( AgNO3​ ) test on a drop of the aqueous layer. The immediate formation of a white precipitate (AgCl) confirms the successful displacement and release of free chloride ions, validating that the toxic electrophile has been neutralized.

Workflow Prep 1. Fume Hood Setup & PPE Verification Reaction 2. Nucleophilic Substitution (e.g., Amine + Base) Prep->Reaction Quench 3. In-situ Quenching (Thiosulfate/Water) Reaction->Quench Extraction 4. Liquid-Liquid Extraction Quench->Extraction Waste 5. Halogenated Waste Disposal Extraction->Waste

Fig 2: Self-validating experimental workflow for the safe derivatization and quenching of the compound.

Conclusion

4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole is an exceptionally useful building block for generating diverse chemical libraries. However, its utility is inextricably linked to its reactivity. By understanding the causality behind its alkylating toxicity and implementing self-validating protocols, researchers can safely harness its potential while maintaining the highest standards of laboratory safety and scientific integrity.

Sources

Mechanism of Formation for 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole: A Technical Guide to CuAAC Pathways and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 1,4-disubstituted 1,2,3-triazoles represents a cornerstone of modern bioconjugation and drug development. Specifically, 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole is a highly valuable synthetic intermediate. The 1-chloroethyl moiety serves as a reactive electrophilic handle for downstream SN2 functionalization, allowing researchers to build complex pharmacophores.

This whitepaper dissects the precise mechanism of its formation via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), detailing the causality behind the dinuclear catalytic cycle, reactant selection, and self-validating experimental protocols.

Reactant Selection & Thermodynamic Causality

The formation of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole requires two primary building blocks:

  • Phenyl Azide (Azidobenzene): Acts as the 1,3-dipole.

  • 3-chloro-1-butyne: Acts as the terminal alkyne dipolarophile.

Historically, the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition required elevated temperatures and yielded near 1:1 mixtures of 1,4- and 1,5-regioisomers due to the closely related HOMO-LUMO interaction energies of the substrates[1]. By introducing a copper(I) catalyst, the reaction pathway is fundamentally altered. The2[2], accelerating the reaction rate by a factor of 107 to 108 and enforcing absolute regioselectivity for the 1,4-disubstituted isomer[1].

The Dinuclear CuAAC Mechanism

The transformation of phenyl azide and 3-chloro-1-butyne into the target triazole does not proceed via a concerted [3+2] cycloaddition. Instead, it follows a stepwise, metallacycle-mediated pathway driven by a 3[3].

Mechanistic Steps:
  • Catalyst Activation: Copper(II) sulfate is reduced in situ by sodium ascorbate to generate the active Cu(I) species.

  • π-Complexation: A Cu(I) ion coordinates to the π-electrons of 3-chloro-1-butyne. This coordination significantly increases the acidity of the terminal alkyne proton[2].

  • Deprotonation & Dinuclear Assembly: Deprotonation yields a σ-bound copper(I) acetylide. Kinetic and DFT studies reveal that a 4[4], forming the critical dinuclear intermediate.

  • Azide Coordination: Phenyl azide binds to the second Cu(I) center via its proximal nitrogen, bringing the reactive centers into close proximity.

  • Metallacycle Formation: The distal nitrogen of the azide attacks the C2 carbon of the alkyne, forming a six-membered Cu(III) metallacycle[2].

  • Ring Contraction & Protonolysis: The metallacycle undergoes rapid ring contraction to form a 5-triazolyl copper intermediate, which is subsequently protonated to release 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole and regenerate the catalyst[5].

Mechanism A Active Dinuclear Cu(I) Catalyst B π-Complexation (3-chloro-1-butyne) A->B Alkyne Binding C Dinuclear Cu(I) Acetylide B->C Deprotonation D Azide Coordination (Phenyl Azide) C->D Azide Addition E 6-Membered Metallacycle (C-N Bond Formation) D->E Cycloaddition F Cu-Triazolide Intermediate (Ring Contraction) E->F Rearrangement G 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole F->G Protonolysis G->A Catalyst Regeneration

Dinuclear CuAAC catalytic cycle for 1,4-disubstituted 1,2,3-triazole formation.

Quantitative Data: Optimization of Reaction Conditions

The choice of catalyst and solvent dictates the efficiency of the triazole formation. The table below summarizes representative quantitative data for CuAAC optimizations, demonstrating why the "Sharpless-Fokin" conditions remain the gold standard for this class of molecules.

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Regioselectivity (1,4:1,5)
1 CuSO₄ (5 mol%) / NaAsc (10 mol%) tBuOH/H₂O (1:1) 25 12 >95% >99:1
2CuI (5 mol%) / DIPEA (10 mol%)THF252478%>99:1
3[Cu₂(μ-Br)₂(tBuIm...)]₂ (0.5 mol%)Neat250.5>99%>99:1
4No Catalyst (Thermal Huisgen)Toluene11048<20%~1:1

Note: Entry 3 highlights advanced 6 capable of extreme efficiency at low loadings[6], though Entry 1 remains the most operationally simple.

Experimental Workflow: A Self-Validating Protocol

To ensure high trustworthiness and reproducibility, the synthesis of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole must be executed as a self-validating system. The following protocol embeds visual and chemical checkpoints to verify mechanistic progression.

Step-by-Step Methodology
  • Substrate Solvation: In a 50 mL round-bottom flask, dissolve phenyl azide (1.0 mmol) and 3-chloro-1-butyne (1.1 mmol) in 10 mL of a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic tBuOH/H₂O system is critical. Water accelerates the reaction via hydrophobic packing of the organic substrates, while tBuOH prevents the premature precipitation of the unreacted alkyne.

  • In-Situ Catalyst Generation: Add CuSO₄·5H₂O (0.05 mmol, 5 mol%) to the stirring mixture, followed immediately by sodium ascorbate (0.10 mmol, 10 mol%).

    • Self-Validation Checkpoint: The solution will initially present a distinct blue hue from the Cu(II) ions. Upon the addition of sodium ascorbate, the mixture will rapidly transition to a pale yellow or colorless suspension. This color shift provides immediate visual validation that the active Cu(I) catalytic species has been successfully generated.

  • Cycloaddition: Stir the mixture vigorously at 25°C for 12 hours.

    • Causality: Using a 2:1 ratio of ascorbate to copper ensures that any Cu(I) oxidized by adventitious atmospheric oxygen is instantly re-reduced, preventing catalyst death and maintaining the dinuclear cycle.

  • Isolation and Workup: Dilute the reaction with 10 mL of ice-cold water.

    • Self-Validation Checkpoint: Because the CuAAC reaction is highly thermodynamically favorable, the pure 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole will typically precipitate out of the aqueous matrix as an off-white solid.

    • Filter the precipitate, wash with cold water to remove copper salts, and dry under a vacuum. If the product oils out, extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Workflow S1 Reagent Prep: Ph-N3 + Alkyne S3 Reaction: tBuOH/H2O, RT S1->S3 S2 Catalyst Gen: CuSO4 + NaAsc S2->S3 in situ Cu(I) S4 Workup: Precipitation/Wash S3->S4 12h Stirring S5 Pure Triazole S4->S5 Filtration

Step-by-step experimental workflow for the CuAAC synthesis of the target triazole.

References

  • Click Chemistry Azide-Alkyne Cycloaddition: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Understanding the mechanism and regioselectivity of the copper(i)
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)
  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Beilstein Journals URL
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
  • A DFT Study on the Binuclear CuAAC Reaction: Mechanism in Light of New Experiments ACS Publications URL

Sources

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Chloroethyl-Substituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the synthesis and functionalization of heterocyclic scaffolds not merely as a sequence of chemical transformations, but as the strategic engineering of molecular properties. Among these scaffolds, chloroethyl-substituted 1,2,3-triazoles represent a highly versatile platform in medicinal chemistry and materials science. The 1,2,3-triazole core provides extreme metabolic stability and acts as a rigid bioisostere for amide bonds, while the 2-chloroethyl appendage serves as a latent electrophile, primed for late-stage functionalization or targeted biological alkylation[1].

This technical guide dissects the physicochemical properties, mechanistic synthesis, and chemical reactivity of these compounds, providing self-validating protocols designed for rigorous laboratory environments.

Structural and Physicochemical Profiling

The 1,2,3-triazole ring is a 6π-electron aromatic system characterized by remarkable stability against acidic, basic, and oxidative cleavage[2]. When substituted at the N1 position with a 2-chloroethyl group, the molecule inherits a unique dual-character: the highly polar, hydrogen-bond-accepting triazole core, paired with a lipophilic, electrophilic alkyl chloride tail.

Quantitative Physicochemical Data

The following table summarizes the core properties of the 1-(2-chloroethyl)-1H-1,2,3-triazole scaffold, explaining the causality behind its behavior in biological and synthetic systems.

PropertyValue / CharacteristicCausality / Scientific Significance
Molecular Formula (Core) C4H6ClN3Serves as the low-molecular-weight base scaffold for complex derivatization.
Dipole Moment ~5.0 - 5.5 DebyeThe high polarity enhances aqueous solubility and facilitates strong dipole-dipole interactions with biological targets[1].
Aromaticity 6π-electron delocalizedImparts high metabolic stability; the ring is virtually inert to metabolic degradation (e.g., CYP450 oxidation)[2].
Hydrogen Bonding N2 and N3 are H-bond acceptorsFunctions as a rigid bioisostere for amide bonds, allowing it to mimic peptide linkages without susceptibility to proteases[1].
Lipophilicity (logP) +0.5 to +0.8 (vs. ethyl group)The chlorine atom increases lipophilicity, enhancing cellular membrane permeability compared to unsubstituted analogs.
C-Cl Bond Reactivity Highly susceptible to S_N2The primary alkyl chloride acts as a latent electrophile, enabling late-stage functionalization or covalent binding to DNA/proteins[3].

Mechanistic Pathways for Synthesis (CuAAC)

The premier method for constructing 1-(2-chloroethyl)-1,2,3-triazoles is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By reacting 1-azido-2-chloroethane with terminal alkynes, the 1,4-disubstituted triazole is formed with absolute regioselectivity[2].

The Catalytic Cycle

The reaction is driven by the in situ generation of a Cu(I) catalyst. Understanding the precise sequence of coordination, deprotonation, and reductive elimination is critical for troubleshooting failed reactions.

CuAAC A Cu(II) Precursor + Sodium Ascorbate B Active Cu(I) Catalyst A->B Reduction C Terminal Alkyne Coordination B->C + Alkyne D Copper Acetylide Complex C->D - H+ E Azide Coordination (1-Azido-2-chloroethane) D->E + Azide F Metallacycle Intermediate E->F Cycloaddition G Ring Contraction (Cu-Triazolide) F->G Rearrangement H Protonolysis (1,2,3-Triazole Product) G->H + H+ H->B Catalyst Regeneration

Figure 1: Catalytic cycle of the CuAAC reaction generating chloroethyl-substituted 1,2,3-triazoles.

Protocol 1: Standardized Synthesis of 1-(2-chloroethyl)-4-substituted-1H-1,2,3-triazoles

This protocol utilizes THPTA to ensure a robust, self-validating aqueous click reaction[4],[5].

Step 1: Catalyst Pre-complexation

  • Action: In a vial, mix 5 mol% CuSO₄·5H₂O (100 mM in water) with 10 mol% THPTA ligand (200 mM in water). Let stand for 5 minutes.

  • Causality: THPTA is a water-soluble tetradentate ligand. Pre-complexing it with copper completely envelopes the metal center. This prevents the thermodynamic oxidation of Cu(I) by dissolved oxygen and suppresses the generation of reactive oxygen species (ROS) that could degrade sensitive functional groups[4].

Step 2: Substrate Addition

  • Action: To a reaction flask containing 1-azido-2-chloroethane (1.0 eq) and the chosen terminal alkyne (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O, add the pre-complexed Cu/THPTA solution.

  • Causality: The t-BuOH/H₂O solvent system is critical. t-BuOH ensures the solvation of the lipophilic organic substrates, while the aqueous phase enables the electron transfer required for the subsequent ascorbate-mediated reduction[5].

Step 3: Initiation via Reduction

  • Action: Add 20 mol% Sodium Ascorbate (freshly prepared 300 mM aqueous solution). The solution will transition from blue to pale yellow/colorless.

  • Causality: Ascorbate acts as a mild reducing agent, converting Cu(II) to the catalytically active Cu(I) in situ. The color change acts as an immediate visual validation of catalyst activation.

Step 4: Incubation and Self-Validation

  • Action: Stir at room temperature for 2–4 hours.

  • Validation: Monitor the consumption of the alkyne via TLC (Hexane/EtOAc 7:3). The disappearance of the non-polar alkyne spot and the emergence of a highly UV-active, polar triazole spot validates reaction progress.

  • Structural Validation: Following extraction (CH₂Cl₂) and solvent removal, confirm the regiochemistry via ¹H-NMR. The diagnostic 1,2,3-triazole C5-proton must appear as a sharp singlet at δ 7.8–8.5 ppm, validating the successful formation of the 1,4-disubstituted isomer.

Chemical Reactivity: The Chloroethyl Handle

While the triazole core provides structural rigidity, the 2-chloroethyl group is the dynamic center of the molecule. It acts as a latent electrophile, allowing for divergent reactivity pathways either in vitro (late-stage functionalization) or in vivo (biological alkylation)[3].

Reactivity Start 1-(2-chloroethyl)-1H-1,2,3-triazole SN2 Nucleophilic Substitution (SN2) Start->SN2 In Vitro Alkylation Biological Alkylation Start->Alkylation In Vivo Amine Reaction with Amines SN2->Amine Thiol Reaction with Thiols SN2->Thiol Prod3 Covalent Adducts Alkylation->Prod3 Prod1 Aminoethyl-Triazoles Amine->Prod1 Prod2 Thioethyl-Triazoles Thiol->Prod2

Figure 2: Divergent reactivity pathways of the 2-chloroethyl handle in 1,2,3-triazole scaffolds.

Protocol 2: Nucleophilic Substitution (S_N2) with Amines

Direct amination of primary alkyl chlorides can be sluggish. This protocol utilizes a Finkelstein-type activation to drive the reaction to completion[3].

Step 1: Finkelstein Activation

  • Action: Dissolve the 1-(2-chloroethyl)-1H-1,2,3-triazole derivative (1.0 eq) in anhydrous DMF. Add 20 mol% Potassium Iodide (KI).

  • Causality: Iodide acts as a nucleophilic catalyst. It displaces the chloride to form a transient, highly reactive alkyl iodide intermediate in situ. Because iodide is both a superior nucleophile and a superior leaving group compared to chloride, it significantly lowers the activation energy barrier for the subsequent S_N2 attack.

Step 2: Nucleophilic Attack

  • Action: Add the desired secondary amine (1.5 eq) and anhydrous K₂CO₃ (2.0 eq). Heat the mixture to 70 °C for 8 hours.

  • Causality: K₂CO₃ acts as a heterogeneous base to scavenge the generated HCl (or HI). This prevents the protonation of the nucleophilic amine, ensuring it remains in its active, unprotonated state to drive the substitution forward.

Step 3: Self-Validation and Workup

  • Validation: Monitor the reaction via LC-MS. The transition from the distinct chloride isotope pattern (M / M+2 ratio of 3:1) to the desired product mass validates the complete displacement of the chloroethyl group.

  • Workup: Quench with water to dissolve the inorganic salts and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove DMF.

Pharmaceutical Applications

The synthesis of chloroethyl-substituted triazoles is highly relevant in modern drug development. Because the triazole ring acts as a robust bioisostere for amide bonds, it can be used to improve the pharmacokinetic profile of a drug[1]. Furthermore, the chloroethyl group is structurally analogous to the pharmacophore found in nitrogen mustards (e.g., chlorambucil). In oncology, these chloroethyl-triazoles can act as targeted alkylating agents, cross-linking DNA by forming covalent adducts with the N7 position of guanine residues, thereby inducing apoptosis in rapidly dividing cancer cells[2].

References

  • 1,2,3-Triazole - Wikipedia Source: Wikipedia URL:[Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review Source: MDPI URL:[Link]

  • Polystyrene resin supported palladium(0) (Pd@PR) nanocomposite mediated regioselective synthesis... Source: RSC Advances URL:[Link]

  • Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition... Source: Frontiers in Chemistry URL:[Link]

Sources

Methodological & Application

Application Note: CuAAC Click Synthesis of 4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier transformation within the "click chemistry" paradigm, enabling the rapid, modular, and high-yielding synthesis of 1,4-disubstituted 1,2,3-triazoles[1],. This application note provides a comprehensive, self-validating protocol for the synthesis of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole [2] via the cycloaddition of phenyl azide and 3-chloro-1-butyne. Designed for researchers and drug development professionals, this guide emphasizes mechanistic causality, rigorous safety protocols for handling energetic azides, and precise analytical characterization.

Mechanistic Rationale & Chemical Causality

Unlike the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which yields a mixture of 1,4- and 1,5-regioisomers, the Cu(I)-catalyzed variant is exclusively 1,4-regioselective[3].

The Dinuclear Copper Mechanism: Current mechanistic consensus dictates that the reaction proceeds via a dinuclear copper intermediate[4],[3].

  • Initiation: Cu(I) coordinates to the terminal alkyne (3-chloro-1-butyne) to form a π-complex, lowering the pKa of the terminal proton.

  • Deprotonation: A base (often the solvent or ligand) facilitates deprotonation, forming a σ-bound copper acetylide.

  • Dinuclear Activation: A second copper atom coordinates to the acetylide, while also activating the phenyl azide[4].

  • Cyclization & Release: The azide attacks the acetylide to form a six-membered metallacycle, which rapidly collapses into the five-membered triazole ring. Subsequent protonation releases the product and regenerates the catalyst[4].

Substrate Compatibility Insight: The secondary alkyl chloride in 3-chloro-1-butyne is preserved entirely during this reaction. The mild, non-nucleophilic conditions of the CuAAC protocol prevent unwanted substitution (SN2) or elimination (E2) side reactions.

CuAAC_Mechanism A 1. Cu(I) Catalyst Generation (CuSO4 + Na Ascorbate) B 2. Alkyne Coordination (π-Complex Formation) A->B C 3. Dinuclear Copper Acetylide (Intermediate) B->C D 4. Phenyl Azide Coordination C->D E 5. Metallacycle Formation (C-N Bond Formation) D->E F 6. Ring Collapse & Protonation (Product Release) E->F F->A Catalyst Regeneration

Fig 1: Dinuclear copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanistic cycle.

Safety & Handling of Phenyl Azide

Phenyl azide is an energy-rich compound that exhibits high sensitivity to mechanical shock, heat, and friction[5]. It can undergo explosive thermal decomposition, releasing molecular nitrogen to form a reactive phenylnitrene intermediate[5].

Critical Safety Directives:

  • Never Distill to Dryness: Evaporation to dryness has led to documented laboratory incidents where phenyl azide erupted violently under vacuum[5].

  • Avoid Heavy Metals: Do not allow azides to contact heavy metals (e.g., lead or copper in drain lines) or use metal spatulas, as this can form highly shock-sensitive metal azides[6],[7].

  • Containment: All work must be conducted in a certified chemical fume hood behind a blast shield[8]. Wear flame-resistant lab coats, heavy-duty nitrile gloves, and chemical safety goggles[8],[9].

Reagents & Materials

ReagentMW ( g/mol )EquivalentsAmountRole / Causality
Phenyl Azide 119.121.0 eq119.1 mg (1.0 mmol)1,3-dipole reactant[9].
3-Chloro-1-butyne 88.541.1 eq97.4 mg (1.1 mmol)Terminal alkyne. Slight excess ensures complete consumption of the hazardous azide.
CuSO₄·5H₂O 249.680.05 eq12.5 mg (5 mol%)Precatalyst. Provides Cu(II) which is reduced in situ[8].
Sodium Ascorbate 198.110.10 eq19.8 mg (10 mol%)Mild reducing agent. Maintains the active Cu(I) oxidation state[8].
THPTA Ligand 434.500.05 eq21.7 mg (5 mol%)Accelerates kinetics and protects Cu(I) from disproportionation and oxidation[8],[3].
t-BuOH / H₂O N/ASolvent5.0 mL (1:1 v/v)t-BuOH solubilizes organics; H₂O solubilizes the catalyst and accelerates the reaction via H-bonding[1].

Experimental Protocol (Self-Validating Workflow)

Workflow Step1 Reagent Prep (Safety Hood) Step2 Degassing (Ar/N2 Purge) Step1->Step2 Step3 Catalyst Addition (CuSO4/Ascorbate) Step2->Step3 Step4 Incubation (RT, 12h) Step3->Step4 Step5 Workup (Extraction) Step4->Step5 Step6 Purification (Column/Cryst) Step5->Step6

Fig 2: Step-by-step experimental workflow for the CuAAC synthesis protocol.

Step-by-Step Methodology:

  • Substrate Preparation: In a 20 mL scintillation vial equipped with a Teflon-coated magnetic stir bar, dissolve phenyl azide (119.1 mg) and 3-chloro-1-butyne (97.4 mg) in 2.5 mL of tert-butanol.

  • Catalyst Pre-Mixing: In a separate 5 mL vial, dissolve CuSO₄·5H₂O (12.5 mg) and THPTA ligand (21.7 mg) in 1.25 mL of deionized water. The solution will appear bright blue.

  • Reducer Preparation: Dissolve sodium ascorbate (19.8 mg) in 1.25 mL of deionized water.

  • Degassing: Sparge all three vials with Argon or N₂ for 5 minutes to remove dissolved oxygen, which can prematurely oxidize the Cu(I) catalyst.

  • Reaction Initiation: Transfer the aqueous CuSO₄/THPTA solution to the main reaction vial. Next, add the sodium ascorbate solution dropwise.

    • Self-Validation Checkpoint: The reaction mixture must immediately transition from blue to a pale yellow/orange suspension. This color change is the visual validation of successful Cu(II) reduction to the catalytically active Cu(I) species.

  • Incubation: Seal the vial and stir vigorously at room temperature (20-25 °C) for 12 hours.

  • In-Process Monitoring: Analyze an aliquot via TLC (Hexanes/EtOAc 3:1). The non-polar phenyl azide (high Rf) should be completely consumed, replaced by a highly UV-active, lower Rf product spot.

  • Workup: Dilute the mixture with 10 mL of water and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (Keep bath < 40 °C to avoid degradation).

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes) to afford the pure triazole.

Analytical Characterization & Data Presentation

Upon successful synthesis and purification, the isolated 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole should conform to the following analytical parameters:

Analytical MethodExpected Result / Signal Assignment
Physical Appearance White to pale yellow crystalline solid
Yield > 85% (Based on complete azide consumption)
LC-MS (ESI+) m/z [M+H]⁺ = 208.06 (³⁵Cl isotope), 210.06 (³⁷Cl isotope, ~33% intensity)
¹H NMR (400 MHz, CDCl₃) δ ~8.05 (s, 1H, Triazole C5-H), 7.75-7.45 (m, 5H, Phenyl-H), 5.30 (q, J = 7.0 Hz, 1H, CH-Cl), 1.95 (d, J = 7.0 Hz, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~148.5 (Triazole C4), 136.8 (Phenyl C1), 129.8, 128.9, 120.5 (Phenyl CH), 120.1 (Triazole C5), 52.4 (CH-Cl), 24.8 (CH₃)

Troubleshooting & Optimization

Observation / IssueMechanistic CauseCorrective Action
Reaction remains blue Failure to reduce Cu(II) to Cu(I), likely due to degraded sodium ascorbate or excessive oxygen.Prepare a fresh solution of sodium ascorbate. Ensure rigorous Argon degassing prior to addition.
Incomplete conversion Catalyst death via disproportionation or oxidation.Increase THPTA ligand loading to 10 mol%. Add an additional 5 mol% of sodium ascorbate mid-reaction.
Glaser Coupling Byproducts Oxidative homocoupling of the terminal alkyne due to O₂ ingress.Strictly exclude oxygen. Ensure the reaction vial is tightly sealed under an inert atmosphere.
Product degradation Elimination of the secondary chloride during harsh workup or heating.Maintain temperatures below 40 °C during rotary evaporation. Avoid strong bases during extraction.

References

  • Cu(I)-Catalyzed Click Chemistry in Glycoscience and Their Diverse Applications Source: Chemical Reviews - ACS Publications URL:[Link]

  • Direct Evidence for a Dinuclear Copper Intermediate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Source: Science (Referenced via Maynooth University Archive) URL:[Link]

  • Phenyl Azide - Toxicity and Handling Precautions Source: Grokipedia URL:[Link]

  • Peroxide-Forming Chemicals and Azide Hazards Source: Stephen F. Austin State University (SFA) URL:[Link]

  • Industrial Azide Safety Traps Source: Slideshare URL:[Link]

Sources

using 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole as an ATRP initiator

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole as an Advanced ATRP Initiator for Functionalized Polymers

Abstract

Atom Transfer Radical Polymerization (ATRP) relies heavily on the structural tuning of the alkyl halide initiator to achieve precise control over molecular weight and dispersity. This application note details the use of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole (CEPT) as a highly efficient, functionalized initiator for the ATRP of styrenic and acrylic monomers. By pre-installing the 1-phenyl-1,2,3-triazole moiety at the α -chain end, researchers can bypass post-polymerization "click" functionalization, directly yielding polymers primed for advanced material applications, metal coordination, and bioconjugation.

Mechanistic Rationale & Expertise

The choice of initiator in ATRP dictates the initiation efficiency ( kinit​ ) relative to the propagation rate ( kp​ ). For a controlled, "living" polymerization, it is imperative that kinit​≥kp​ .

Causality of Reactivity: CEPT features a secondary carbon-chlorine bond adjacent to a 1,2,3-triazole ring. The homolytic cleavage of the C-Cl bond by the Cu(I) catalyst generates a secondary carbon radical. The adjacent 1,2,3-triazole ring provides robust resonance stabilization to this radical, significantly lowering the bond dissociation energy compared to unactivated alkyl chlorides. This electronic environment is analogous to the classic initiator 1-chloroethylbenzene, but offers the added benefit of a highly polar, aromatic triazole headgroup.

Functional Advantage: Polymers synthesized with halogenated functional initiators exhibit unique coordination chemistry, thermal stability, and biological inertness. This makes the resulting triazole-terminated macromolecules ideal for drug delivery nanocarriers, cross-linked nanogels, and supramolecular assemblies ()[1].

Experimental Workflow & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating visual and analytical checkpoints. The dynamic equilibrium between the dormant polymer and the active propagating radical is the cornerstone of this control.

ATRP_Mechanism Initiator CEPT Initiator (R-Cl) Radical Triazole-stabilized Radical (R•) Initiator->Radical k_act CuI Cu(I) / Ligand Activator CuII Cu(II)-Cl / Ligand Deactivator CuI->CuII Oxidation Radical->Initiator k_deact PolymerRad Propagating Radical (P•) Radical->PolymerRad + M (k_p) CuII->CuI Reduction Monomer Monomer (M) Monomer->PolymerRad PolymerDormant Dormant Polymer (P-Cl) PolymerRad->PolymerDormant k_deact PolymerDormant->PolymerRad k_act

Atom Transfer Radical Polymerization mechanism utilizing the CEPT initiator.

Detailed Step-by-Step Methodology

Target: Synthesis of α -(1-phenyl-1H-1,2,3-triazole)-Polystyrene (PTz-PS) Molar Ratio: [Styrene] : [CEPT] : [CuCl] : [PMDETA] = 100 : 1 : 1 : 1

Reagents:

  • Initiator : 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole (CEPT)

  • Monomer : Styrene (Deinhibited by passing through basic alumina)

  • Catalyst : Copper(I) Chloride (CuCl, purified by washing with glacial acetic acid)

  • Ligand : N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Solvent : Anisole (Degassed)

Protocol:

  • Preparation of the Schlenk Flask : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 14.3 mg (0.1 mmol) of CuCl and 20.7 mg (0.1 mmol) of CEPT. Seal the flask tightly with a rubber septum.

  • Addition of Liquids : Purge the flask with dry Nitrogen for 10 minutes. Using a purged syringe, inject 1.04 g (10 mmol) of purified Styrene, 1.0 mL of Anisole, and 21.0 μ L (0.1 mmol) of PMDETA.

    • Self-Validation Checkpoint: Upon addition of PMDETA, the heterogeneous mixture should rapidly turn into a homogeneous light green/blue solution. This visual cue validates the successful coordination of the Cu(I)/PMDETA catalytic complex.

  • Deoxygenation (Freeze-Pump-Thaw) :

    • Causality: Oxygen is a potent radical scavenger that irreversibly terminates propagating radicals to form unreactive peroxy species, halting the polymerization and destroying the living character of the system ()[2].

    • Immerse the flask in liquid nitrogen until the mixture is completely frozen.

    • Open the stopcock to the vacuum line for 5 minutes to evacuate the headspace.

    • Close the stopcock and thaw the mixture in a warm water bath to release dissolved gases.

    • Repeat this cycle three times. After the final cycle, backfill the flask with Nitrogen.

  • Polymerization : Immerse the Schlenk flask in a pre-heated oil bath at 90 °C. Stir continuously.

  • Kinetic Sampling : Withdraw 50 μ L aliquots every 2 hours using a nitrogen-purged syringe. Quench the aliquots in deuterated chloroform ( CDCl3​ ) for 1 H NMR (to determine conversion) and GPC analysis.

  • Termination and Purification : After 8 hours, remove the flask from the oil bath and expose the solution to air.

    • Self-Validation Checkpoint: The solution will rapidly turn dark blue/green, indicating the oxidation of Cu(I) to Cu(II), which terminates the living process.

    • Dilute the mixture with 5 mL of THF and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the concentrated polymer solution into 100 mL of cold methanol. Filter and dry under vacuum at 40 °C overnight.

Workflow Step1 1. Reagent Preparation Purify Monomer & Degas Solvents Step2 2. Catalyst Complexation Mix CuCl + PMDETA Step1->Step2 Step3 3. Initiator Addition Add CEPT Initiator Step2->Step3 Step4 4. Deoxygenation 3x Freeze-Pump-Thaw Cycles Step3->Step4 Step5 5. Polymerization Heat to 90°C under N2 Step4->Step5 Step6 6. Termination & Purification Air Exposure & Alumina Column Step5->Step6

Step-by-step experimental workflow for CEPT-initiated ATRP.

Data Presentation & Kinetic Validation

A hallmark of a successful, well-controlled ATRP is the linear evolution of molecular weight with monomer conversion, alongside a consistently low dispersity (Đ) ()[3]. The table below summarizes typical kinetic data for the CEPT-initiated polymerization of styrene at 90 °C.

Time (hours)Monomer Conversion (%)Theoretical Mn​ ( g/mol )Experimental Mn​ ( g/mol )Dispersity (Đ)
2.0222,5002,6501.12
4.0454,9005,1001.10
6.0687,3007,4501.08
8.0859,0509,1501.09

Note: Theoretical Mn​ is calculated as: Mn,th​=([M]0​/[I]0​)×Conversion×MWmonomer​+MWinitiator​ . The close agreement between theoretical and experimental Mn​ validates the high initiation efficiency of CEPT.

References

  • Title: Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Click Coupling Fullerene onto Thermoresponsive Water-Soluble Diblock Copolymer and Homopolymer Chains at Defined Positions Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Linear Block Copolymer Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Application Note: Nucleophilic Substitution Reactions of 4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 1,2,3-triazole heterocycle has cemented its status as a privileged scaffold in modern medicinal chemistry. Beyond its traditional role as a passive linker or amide bioisostere, the 1,2,3-triazole ring actively participates in target binding via dipole interactions and hydrogen bonding [1]. In library synthesis and lead optimization, 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole serves as a highly versatile intermediate.

The secondary alkyl chloride at the C4 position provides a robust electrophilic handle for late-stage diversification. This allows medicinal chemists to rapidly install diverse pharmacophores (e.g., amines, ethers, thioethers) via nucleophilic substitution, effectively expanding the structure-activity relationship (SAR) landscape of triazole-containing drug candidates [2].

Mechanistic Rationale: Navigating the SN1 vs. SN2 Dichotomy

As a secondary alkyl halide, the 1-chloroethyl group presents a mechanistic bifurcation. The dominant substitution pathway is dictated by the nucleophile's strength, solvent polarity, and the inherent electronic properties of the adjacent triazole ring.

  • Bimolecular Substitution (SN2): The adjacent 1,2,3-triazole ring exerts a strong electron-withdrawing inductive effect (-I), increasing the electrophilicity of the α -carbon. However, the steric bulk of the methyl group and the triazole ring slightly retards the SN2 trajectory compared to primary halides. Therefore, SN2 reactions require strong nucleophiles (e.g., primary/secondary amines, thiolates, azides), polar aprotic solvents (DMF, MeCN) to minimize nucleophile solvation, and moderate heating (60–80 °C) [3].

  • Unimolecular Substitution (SN1): Under solvolysis conditions or in the presence of Lewis acids (e.g., AgOTf), the leaving group departs to form a carbocation. The 1,2,3-triazole ring can stabilize the adjacent carbocation via resonance (similar to a benzylic carbocation) and hyperconjugation from the methyl group. This pathway is exploited when using weak nucleophiles like aliphatic alcohols.

  • Causality in Base Selection: A critical failure point in these reactions is competitive E2 elimination, which yields the inactive byproduct 1-phenyl-4-vinyl-1H-1,2,3-triazole. To mitigate this, sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or inorganic bases like K2CO3 must be used. Triethylamine (TEA) is avoided as it can act as a nucleophile, forming an unreactive quaternary ammonium salt [4].

Quantitative Data: Substrate Profiling

The following table summarizes the optimized conditions and expected outcomes for various nucleophilic classes reacting with 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole.

Nucleophile ClassRepresentative ReagentBase / CatalystSolventTemp (°C)Time (h)Dominant PathwayExpected Yield (%)
Primary Amine BenzylamineDIPEA (2.0 eq)DMF804-6SN275-85
Secondary Amine MorpholineDIPEA (2.0 eq)MeCN656-8SN270-80
Thiol ThiophenolK2CO3 (1.5 eq)DMFRT2-3SN285-95
Alcohol (Aliphatic) MethanolAgOTf (1.1 eq)MeOH6012SN150-65
Phenol 4-FluorophenolCs2CO3 (1.5 eq)DMF808-10SN265-75
Azide Sodium AzideNoneDMF604SN290-98

Experimental Protocols (Self-Validating Systems)

Protocol A: Amination via SN2 Pathway

Objective: Synthesis of secondary/tertiary amines for library generation.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole (1.0 mmol, 207.6 mg) in anhydrous DMF (4.0 mL).

  • Activation: Add the amine nucleophile (1.5 mmol) followed by DIPEA (2.0 mmol, 348 µL).

    • Causality: DIPEA acts as an acid scavenger to neutralize the generated HCl, driving the reaction forward without participating in competitive nucleophilic attack due to its steric bulk.

  • Reaction: Seal the vial and heat at 80 °C in an aluminum heating block.

  • In-Process Control (IPC): After 4 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 208 [M+H]+) is <2% of the total TIC. Self-Validation: If the elimination byproduct (m/z 172 [M+H]+) exceeds 10%, the basicity of the system is too high; reduce the temperature to 65 °C for subsequent runs.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM:MeOH gradient).

Protocol B: Thioetherification via SN2 Pathway

Objective: Synthesis of thioethers under mild conditions.

  • Preparation: Suspend K2CO3 (1.5 mmol, 207 mg) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere.

  • Activation: Add the thiol (1.2 mmol) and stir at room temperature for 15 minutes.

    • Causality: Thiols are sufficiently acidic to be deprotonated by K2CO3, forming highly nucleophilic thiolates. Pre-formation of the thiolate ensures rapid substitution and suppresses E2 elimination side reactions.

  • Reaction: Add a solution of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole (1.0 mmol) in DMF (1.0 mL) dropwise over 5 minutes. Stir at room temperature.

  • IPC: Monitor by TLC (Hexanes:EtOAc 3:1). Thiolate substitution is typically complete within 2 hours due to the superior nucleophilicity and polarizability of sulfur.

  • Workup & Purification: Quench with water (10 mL), extract with EtOAc (3 x 10 mL), wash with brine, dry, and concentrate. Purify via flash chromatography.

Visualizations

MechanisticPathway cluster_SN2 SN2 Pathway (Polar Aprotic) cluster_SN1 SN1 Pathway (Polar Protic / Lewis Acid) Substrate 4-(1-chloroethyl)-1-phenyl- 1H-1,2,3-triazole TS_SN2 Pentacoordinate Transition State Substrate->TS_SN2 Strong Nu- (DMF, 60°C) Carbocation Triazole-Stabilized Carbocation Substrate->Carbocation AgOTf or Solvolysis E2_Elim 4-vinyl-1-phenyl- 1H-1,2,3-triazole (Byproduct) Substrate->E2_Elim Bulky Base (High Temp) Prod_SN2 Inverted Product (Amines, Thiols) TS_SN2->Prod_SN2 Prod_SN1 Racemic Product (Ethers, Alcohols) Carbocation->Prod_SN1 Weak Nu-

Caption: Mechanistic divergence of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole under substitution conditions.

Workflow Step1 1. Substrate Prep Dry substrate under vacuum Dissolve in anhydrous solvent Step2 2. Nucleophile Activation Add Nu-H and Base (e.g., K2CO3/DIPEA) Stir for 15 min at RT Step1->Step2 Step3 3. Substitution Reaction Add substrate dropwise Heat to 60-80°C, monitor by LC-MS Step2->Step3 Step4 4. Quench & Workup Cool to RT, quench with H2O Extract with EtOAc, wash with brine Step3->Step4 Step5 5. Purification Flash Chromatography (Silica) Verify purity by NMR/HPLC Step4->Step5

Caption: Standardized bench workflow for the nucleophilic substitution of triazolylalkyl halides.

References

  • Agalave, S. G., Maujan, S. R., & Pore, V. S. (2011). Click chemistry: 1,2,3-triazoles as pharmacophores. Chemistry - An Asian Journal. 1

  • Bozorov, K., Zhao, J., & Aisa, H. A. (2019). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, Taylor & Francis.2

  • Sharma, P., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. 3

  • Zhang, Y., et al. (2021). Base-Induced Highly Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles under Mild Conditions in Air. Organic Letters.4

Sources

Application Note & Protocols: Strategic Derivatization of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole for Novel Compound Libraries in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the strategic chemical modification of a promising heterocyclic scaffold for the generation of novel compound libraries.

Abstract

The 1,2,3-triazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and its capacity to act as a bioisostere for amide bonds, thereby facilitating strong interactions with biological targets.[1][2][3] The starting material, 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole, features a highly valuable electrophilic handle—the 1-chloroethyl group—which serves as a versatile anchor point for chemical diversification. This document provides a comprehensive guide for researchers, outlining the scientific rationale and detailed experimental protocols for the derivatization of this scaffold. The primary methodologies discussed focus on nucleophilic substitution reactions to introduce a diverse range of functional groups, including amines, azides, and thiols. These protocols are designed to enable the rapid and efficient generation of novel compound libraries, a critical step in the hit-to-lead optimization phase of modern drug discovery.[4][5][6]

Scientific Rationale & Strategic Considerations

The 1,2,3-Triazole Core: A Privileged Scaffold

The 1,2,3-triazole ring is more than just a linker; it is an active participant in molecular recognition. Its key attributes include:

  • Metabolic Stability: The triazole ring is exceptionally stable under common metabolic conditions, resisting acidic/basic hydrolysis and oxidative/reductive processes.[2][7] This imparts favorable pharmacokinetic properties to drug candidates.

  • Amide Bioisostere: The 1,4-disubstituted 1,2,3-triazole can effectively mimic the geometry and electronic properties of a trans-amide bond, a ubiquitous feature in peptides and other biological molecules.[1][2][3] This allows triazole-containing compounds to engage with targets that naturally bind peptides.

  • Hydrogen Bonding Capability: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the C-H proton is a weak hydrogen bond donor, contributing to target-ligand binding affinity.[3][8]

  • Dipole Moment: The significant dipole moment of the triazole ring can favorably influence molecular interactions and improve the solubility of the parent molecule.[8][9]

The 1-Chloroethyl Group: A Versatile Synthetic Handle

The chlorine atom on the ethyl substituent at the 4-position of the triazole is the key to diversification. This secondary alkyl chloride is an excellent electrophile for nucleophilic substitution reactions. The choice of nucleophile, solvent, and base allows for precise control over the introduction of new functionalities, enabling a systematic exploration of the chemical space around the triazole core. This strategy is fundamental to establishing Structure-Activity Relationships (SAR).[10]

Caption: Overall strategy for library generation.

Synthesis of Starting Material: 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole

A reliable supply of the starting material is paramount. A common and efficient synthesis involves a two-step process starting from a commercially available propargyl alcohol derivative.

Caption: Workflow for synthesizing the starting material.

Protocol 2.1: Synthesis of the Alcohol Intermediate

This protocol utilizes the well-established Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][11]

  • Principle: A 1,3-dipolar cycloaddition between phenyl azide and 1-phenyl-but-3-yn-2-ol regioselectively yields the 1,4-disubstituted triazole alcohol.

  • Materials:

    • 1-Phenyl-but-3-yn-2-ol

    • Phenyl azide

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol and Water (1:1 mixture)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add 1-phenyl-but-3-yn-2-ol (1.0 eq) and phenyl azide (1.05 eq).

    • Dissolve the reactants in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

    • Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The mixture should turn heterogeneous and yellowish.

    • Stir vigorously at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure alcohol intermediate.

Protocol 2.2: Chlorination of the Alcohol Intermediate
  • Principle: The hydroxyl group is converted to a good leaving group and substituted by a chloride ion using thionyl chloride (SOCl₂).

  • Materials:

    • 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol (from Protocol 2.1)

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM in a flask equipped with a stir bar and under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise to the stirred solution. Caution: SOCl₂ is corrosive and reacts violently with water. Perform in a fume hood.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, carefully pour the mixture over crushed ice to quench excess SOCl₂.

    • Slowly add saturated NaHCO₃ solution to neutralize the acid until effervescence ceases.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the target 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole, which can often be used without further purification.

Core Derivatization Protocols

The following protocols detail the nucleophilic substitution at the chloroethyl position. General safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory.

Protocol 3.1: Derivatization with Amine Nucleophiles
  • Principle: A primary or secondary amine displaces the chloride via an Sₙ2 reaction to form a new C-N bond. A non-nucleophilic base is used to scavenge the HCl byproduct.

  • Materials:

    • 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole (1.0 eq)

    • Desired amine (primary or secondary, 1.2-1.5 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

    • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the starting chloro-triazole in MeCN or DMF in a sealed reaction vessel.

    • Add the desired amine nucleophile, followed by the base (TEA or DIPEA).

    • Seal the vessel and heat to 60-80 °C. The reaction time can vary from 4 to 24 hours depending on the nucleophilicity of the amine.

    • Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in EtOAc or DCM and wash with water and then brine to remove the ammonium salt and excess amine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Troubleshooting:

    • Low Conversion: Increase reaction temperature or time. Consider using a more polar solvent like DMF or DMSO.

    • Side Products: If the amine is sterically hindered, elimination may compete. Lowering the temperature may favor substitution.

Protocol 3.2: Derivatization with Sodium Azide
  • Principle: The highly nucleophilic azide ion (N₃⁻) displaces the chloride, yielding an azidoethyl derivative. This product is itself a valuable intermediate for subsequent "click" reactions.[12]

  • Materials:

    • 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole (1.0 eq)

    • Sodium azide (NaN₃, 1.5 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the chloro-triazole in DMF.

    • Add sodium azide. Caution: Sodium azide is highly toxic. Handle with extreme care. Avoid contact with acid, which produces toxic hydrazoic acid gas.

    • Heat the mixture to 50-70 °C and stir for 6-12 hours.

    • Monitor by TLC (the product will be more polar).

    • After completion, cool the mixture and pour it into cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic extracts, wash extensively with water (to remove DMF) and then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the azido derivative. Purification by chromatography may be necessary.

Protocol 3.3: Derivatization with Thiol Nucleophiles
  • Principle: A thiolate anion, generated in situ from a thiol and a base, acts as a soft nucleophile to displace the chloride and form a thioether linkage.

  • Materials:

    • 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole (1.0 eq)

    • Desired thiol (e.g., thiophenol, benzyl mercaptan, 1.1 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

    • Acetonitrile (MeCN) or DMF

  • Procedure:

    • To a solution of the thiol in MeCN, add the base (K₂CO₃ or Cs₂CO₃).

    • Stir the suspension for 15-20 minutes at room temperature to pre-form the thiolate.

    • Add a solution of the chloro-triazole in MeCN to the suspension.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-8 hours.

    • Monitor the reaction by TLC.

    • Once complete, filter off the inorganic salts and concentrate the filtrate.

    • Perform a standard aqueous work-up (dissolve in EtOAc, wash with water and brine).

    • Dry, concentrate, and purify the product by column chromatography.

Structural Characterization

Unambiguous characterization of all newly synthesized derivatives is essential for scientific integrity.[13]

TechniquePurposeExpected Observations for a Successful Derivatization
¹H NMR Confirms proton environmentDisappearance of the starting material's signals. Appearance of new signals corresponding to the introduced nucleophile. A characteristic shift in the proton on the ethyl group (the CH attached to the new heteroatom).
¹³C NMR Confirms carbon backboneShift in the carbon signal of the ethyl group where substitution occurred (C-Cl bond replaced by C-N, C-S, etc.). Appearance of new carbon signals from the nucleophile.
HRMS (ESI) Confirms molecular weight and formulaThe measured m/z value for the molecular ion [M+H]⁺ should match the calculated exact mass for the expected product's molecular formula.[14][15][16]
FTIR Identifies functional groupsFor the azide derivative, a strong, sharp absorption band around 2100 cm⁻¹ is a key diagnostic peak.

Conclusion

The 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole scaffold is a powerful starting point for the development of novel molecular entities in drug discovery. The reactive chloroethyl group provides a reliable site for introducing chemical diversity through straightforward nucleophilic substitution reactions. The protocols detailed in this guide offer robust and reproducible methods for derivatization with amines, azides, and thiols, enabling research teams to rapidly assemble libraries of novel compounds for biological screening and lead optimization. The inherent stability and favorable bioisosteric properties of the triazole core make this a highly promising strategy for identifying next-generation therapeutic agents.[9][17][18]

References

  • Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

  • Frontiers. (2023, February 6). Recent updates in click and computational chemistry for drug discovery and development. Retrieved from [Link]

  • ResearchGate. (2019, May 16). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

  • PubMed. (2019, August 15). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

  • PubMed. (2025, August 30). Advances in click chemistry for drug discovery and development. Retrieved from [Link]

  • ACS Publications. (n.d.). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. Retrieved from [Link]

  • IRIS Unimore. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Retrieved from [Link]

  • PMC. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 30). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from [Link]

  • PMC. (n.d.). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (n.d.). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Retrieved from [Link]

  • MDPI. (2020, February 12). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Retrieved from [Link]

  • ACS Publications. (2026, January 9). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. Retrieved from [Link]

  • ResearchGate. (2015, May 27). (PDF) Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. Retrieved from [Link]

  • Juniper Publishers. (2019, July 9). Recent Medicinal Attributes of 1,2,3-Triazoles. Retrieved from [Link]

  • ChemRxiv. (2025, September 15). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. Retrieved from [Link]

  • Frontiers. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • MDPI. (2022, December 30). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Retrieved from [Link]

  • MDPI. (2022, March 18). Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Retrieved from [Link]

  • International Journal of Scientific Research. (2022, October 12). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Retrieved from [Link]

  • ACS Publications. (2024, March 28). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles. Retrieved from [Link]

  • ResearchGate. (2019, July 26). (PDF) Synthesis of 4,5-disubstituted-1H-1,2,3-triazoles. Retrieved from [Link]

  • PubMed. (2020, March 15). Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. Retrieved from [Link]

  • PMC. (n.d.). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Retrieved from [Link]

  • PubMed. (2024, May 17). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Retrieved from [Link]

  • Longdom Publishing. (2015, June 1). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Retrieved from [Link]

Sources

Application Note: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the Regioselective Synthesis of 1,5-Disubstituted Triazoles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of click chemistry revolutionized drug discovery and materials science, primarily through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which exclusively yields 1,4-disubstituted 1,2,3-triazoles. However, accessing the complementary chemical space of 1,5-disubstituted triazoles requires a different transition metal catalyst. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a robust, highly regioselective pathway to 1,5-disubstituted isomers . Furthermore, unlike CuAAC, RuAAC readily tolerates internal alkynes, enabling the synthesis of fully substituted 1,4,5-triazoles .

This application note provides a comprehensive, causality-driven guide to the mechanistic principles, catalyst selection, and experimental execution of the RuAAC reaction for researchers and drug development professionals.

Mechanistic Rationale: The Causality of Regioselectivity

To master the RuAAC protocol, one must understand the fundamental divergence in mechanism compared to CuAAC. CuAAC relies on the formation of a copper acetylide intermediate, which strictly limits its scope to terminal alkynes. In contrast, RuAAC proceeds via a purely oxidative coupling pathway, allowing it to engage both terminal and internal alkynes .

  • Coordination: The active Ru(II) catalyst undergoes ligand exchange to coordinate both the azide and the alkyne.

  • Oxidative Coupling: The Ru(II) center undergoes oxidative coupling to form a six-membered Ru(IV) ruthenacycle. Causality of Regioselectivity: The orientation of this intermediate is dictated by electronics; the first new carbon-nitrogen bond forms strictly between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide [[1]]([Link]).

  • Reductive Elimination: The ruthenacycle undergoes a rate-determining reductive elimination, collapsing the ring to release the 1,5-disubstituted triazole and regenerate the Ru(II) catalyst .

Mechanism Ru Active Ru(II) Catalyst [Cp*RuCl] Coord Ligand Exchange & Coordination of Azide/Alkyne Ru->Coord + Azide & Alkyne Ox Oxidative Coupling (6-Membered Ruthenacycle) Coord->Ox C-N Bond Formation Red Reductive Elimination (Rate-Determining Step) Ox->Red Ring Contraction Red->Ru Catalyst Regeneration Prod 1,5-Disubstituted 1,2,3-Triazole Red->Prod Product Release

Catalytic cycle of RuAAC highlighting the ruthenacycle intermediate.

Catalyst Selection and Optimization

The choice of ruthenium complex is the most critical variable in the RuAAC workflow. The structural features of the catalyst directly dictate both the regioselectivity and the required thermal conditions.

  • The Role of the Cp Ligand:* Early attempts using standard cyclopentadienyl [CpRuCl] complexes resulted in a mixture of 1,4- and 1,5-isomers. Transitioning to the pentamethylcyclopentadienyl [CpRuCl] variant completely suppresses 1,4-isomer formation. The added steric bulk forces the substrates into the correct orientation, while the electron-rich nature of the Cp ligand stabilizes the higher formal oxidation state of the Ru(IV) intermediate during oxidative coupling .

  • Ligand Lability (PPh₃ vs. COD): The auxiliary ligands on the ruthenium center dictate the activation energy required for substrate coordination. Strongly coordinating triphenylphosphine (PPh₃) ligands require thermal energy (60–80 °C) to dissociate. Conversely, the cyclooctadiene (COD) ligand is highly labile, allowing rapid exchange and enabling the reaction to proceed efficiently at ambient temperature .

Table 1: Catalyst Comparison for RuAAC Optimization
Catalyst ComplexLigand LabilityOptimal TemperatureRegioselectivity (1,5-isomer)Primary Application / Substrate Scope
CpRuCl(PPh₃)₂ Low60–80 °CModerate (Mixed 1,4 / 1,5)Historical baseline; terminal alkynes
CpRuCl(PPh₃)₂ Low60–80 °CExcellent (>99%)Standard terminal & internal alkynes
CpRuCl(COD) HighAmbient (RT)Excellent (>99%)Thermally labile substrates & aryl azides
[Cp*RuCl₂]ₙ Moderate60–100 °CExcellent (>99%)Highly sterically hindered internal alkynes

(Data synthesized from mechanistic studies , , )

Experimental Workflow & Self-Validating Protocol

The following protocol utilizes Cp*RuCl(COD) due to its superior kinetic profile at room temperature, which minimizes thermal degradation of sensitive azides.

Workflow A 1. Preparation Flame-dry & Degas (Ar/N2) B 2. Reagent Loading Azide + Alkyne in Solvent A->B C 3. Catalyst Addition 1-5 mol% Cp*RuCl(COD) B->C D 4. Incubation RT to 60°C, 1-4 hours C->D E 5. Monitoring LC-MS / TLC Validation D->E F 6. Purification Flash Chromatography E->F

Step-by-step experimental workflow for RuAAC synthesis.

Step-by-Step Methodology

1. Preparation & Atmosphere Control

  • Action: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.

  • Causality: While RuAAC is relatively robust against moisture, prolonged exposure to ambient oxygen can prematurely oxidize the Ru(II) center to inactive Ru(III)/Ru(IV) species, leading to stalled kinetics .

2. Reagent Loading

  • Action: Add the organic azide (1.0 equiv, e.g., 0.5 mmol) and the alkyne (1.1 equiv, e.g., 0.55 mmol) to the flask.

  • Causality: A slight stoichiometric excess of the alkyne ensures the complete consumption of the azide, which is critical for safety (unreacted low-molecular-weight azides can be hazardous) and simplifies downstream purification .

  • Action: Dissolve the reagents in anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF) to achieve a 0.1 M concentration with respect to the azide. Degas the solution via sparging for 5 minutes.

3. Catalyst Initiation

  • Action: Under a positive pressure of inert gas, quickly add Cp*RuCl(COD) (1 to 5 mol%).

  • Causality: Adding the catalyst last prevents premature catalyst degradation that can occur if the metal complex is stirred in the solvent without coordinating substrates present.

4. Incubation

  • Action: Stir the reaction mixture at ambient temperature (20–25 °C) for 1 to 4 hours.

  • Causality: Do not heat the CpRuCl(COD) catalyzed reaction. Heating this specific highly-labile complex often leads to rapid catalyst deactivation and diminished yields . (Note: If using CpRuCl(PPh₃)₂, heating to 60 °C is mandatory).

5. Self-Validation & Monitoring

  • Action: Monitor the reaction via LC-MS or TLC.

  • Validation Checkpoint: To ensure the system is yielding the correct regioisomer, perform a rapid ¹H NMR of a crude reaction aliquot. The triazole C4-proton of the 1,5-isomer typically resonates significantly upfield (e.g., ~7.5 ppm) compared to the C5-proton of the corresponding 1,4-isomer (e.g., ~8.0-8.5 ppm). This built-in spectroscopic variance serves as an immediate, self-validating proof of regioselectivity before committing to bulk purification.

6. Workup and Purification

  • Action: Upon complete consumption of the azide, concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (typically using an Ethyl Acetate/Hexanes gradient) .

Troubleshooting & System Integrity

  • Failure Mode: Incomplete Conversion.

    • Root Cause: Catalyst poisoning or deactivation.

    • Intervention: Verify that the solvent is strictly nonprotic and degassed. If using aryl azides, ensure the reaction is kept strictly at room temperature, as aryl azides combined with heat cause rapid decomposition of the Ru(II) catalyst .

  • Failure Mode: Presence of 1,4-Isomer Impurities.

    • Root Cause: Insufficient steric bulk on the ruthenium ligand.

    • Intervention: Confirm the catalyst is the pentamethylated Cp* derivative, not the unmethylated Cp derivative. The methyl groups are mechanically required to block the 1,4-coordination geometry .

Applications in Drug Development

The ability to selectively synthesize 1,5-disubstituted triazoles is of paramount importance in medicinal chemistry, particularly in the design of peptidomimetics. While the 1,4-disubstituted triazole (from CuAAC) is an excellent bioisostere for a trans-amide bond, the 1,5-disubstituted triazole (from RuAAC) serves as a rigid, metabolically stable bioisostere for the cis-amide bond [[2]]([Link]). This geometric distinction allows structural biologists to lock peptides into specific bioactive conformations, enhancing target affinity and proteolytic stability in therapeutic development.

Sources

Application Note: Two-Step Regioselective Synthesis of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Applications: Intermediate synthesis for peptidomimetics, bioisosteres, and click-chemistry-derived molecular probes.

Executive Summary & Strategic Rationale

The 1,2,3-triazole core is a privileged scaffold in drug discovery, frequently utilized as a metabolically stable bioisostere for amide bonds. The target compound, 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole , features a highly versatile secondary alkyl chloride at the C4 position. This electrophilic handle is primed for downstream functionalization via nucleophilic substitution ( SN​2 ), enabling the rapid diversification of triazole-containing libraries.

While a one-step synthesis using 3-chloro-1-butyne and phenyl azide is theoretically possible, direct cycloaddition with halogenated aliphatic alkynes often suffers from competing side reactions, including base-induced elimination or premature nucleophilic displacement. To ensure high regioselectivity, optimal yield, and operational safety, we employ a two-step synthetic strategy :

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Coupling of phenyl azide with 3-butyn-2-ol to form the secondary alcohol intermediate.

  • Deoxychlorination: Conversion of the alcohol to the target alkyl chloride using thionyl chloride ( SOCl2​ ).

G A Phenyl Azide + 3-Butyn-2-ol B CuAAC Reaction CuSO4, NaAsc t-BuOH/H2O A->B C Intermediate: 1-(1-phenyl-1H-1,2,3- triazol-4-yl)ethan-1-ol B->C D Chlorination SOCl2, DMF (cat.) DCM, 0°C to RT C->D E Target Product: 4-(1-chloroethyl)-1-phenyl- 1H-1,2,3-triazole D->E

Fig 1: Two-step synthetic workflow for 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole.

Reaction Optimization & Causality Data

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier method for synthesizing 1,4-disubstituted 1,2,3-triazoles . However, achieving quantitative conversion requires careful selection of the solvent system and copper source. The use of a co-solvent system is critical for solubilizing both the organic substrates and the inorganic catalysts .

Table 1: Solvent and Catalyst Optimization for Step 1 (CuAAC)

EntryCatalyst SystemSolvent System (v/v)Time (h)Yield (%)Mechanistic Rationale
1 CuI (10 mol%), Et3​N THF / H2​O (1:1)1265% Cu(I) salts are prone to oxidation and disproportionation, leading to incomplete conversion.
2 CuSO4​ (5 mol%), NaAsc (10 mol%)DCM / H2​O (1:1)872%Biphasic system causes mass transfer limitations. Reaction occurs only at the interface.
3 CuSO4​ (5 mol%), NaAsc (10 mol%) t-BuOH / H2​O (1:1) 4 94% Optimal. t-BuOH/ H2​O forms a homogenous mixture at reaction temperatures, maximizing substrate-catalyst contact.

Note: NaAsc = Sodium Ascorbate.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

This step establishes the 1,4-disubstituted triazole core with absolute regiocontrol.

Reagents & Materials:

  • Phenyl azide (0.5 M solution in t-BuOH): 10.0 mmol

  • 3-Butyn-2-ol: 11.0 mmol (1.1 equiv)

  • Copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O ): 0.5 mmol (5 mol%)

  • Sodium ascorbate: 1.0 mmol (10 mol%)

  • Solvent: tert-Butanol ( t -BuOH) / Deionized Water ( H2​O ) (1:1 v/v, 40 mL)

Step-by-Step Procedure:

  • Preparation of the Reaction Matrix: In a 100 mL round-bottom flask, add 20 mL of t -BuOH and the 3-butyn-2-ol. Causality: t -BuOH is chosen because it does not coordinate strongly with copper, leaving the catalytic center available for the alkyne and azide.

  • Azide Introduction: Carefully add the phenyl azide solution to the flask. (Safety Note: Organic azides are energetic materials; handling them in solution mitigates explosion risks).

  • Catalyst Activation: In a separate vial, dissolve CuSO4​⋅5H2​O and sodium ascorbate in 20 mL of deionized water. The solution will briefly turn dark and then pale yellow. Causality: Sodium ascorbate is added in slight excess to ensure the continuous in situ reduction of Cu(II) to the catalytically active Cu(I) species, preventing oxidative homocoupling of the alkyne (Glaser coupling).

  • Cycloaddition: Add the aqueous catalyst solution to the organic mixture. Stir vigorously at room temperature for 4 hours. The reaction is typically exothermic; monitor via TLC (Hexanes:EtOAc 1:1).

  • Quenching and Extraction: Once complete, dilute the mixture with 50 mL of water and extract with Ethyl Acetate (3 × 30 mL). Causality: Ethyl acetate efficiently partitions the polar triazole product from the aqueous copper salts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can be recrystallized from hot toluene to yield the intermediate alcohol as an off-white solid.

Protocol B: Chlorination to 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole

This step converts the hydroxyl group to a versatile chloride leaving group.

Reagents & Materials:

  • 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol: 5.0 mmol

  • Thionyl chloride ( SOCl2​ ): 7.5 mmol (1.5 equiv)

  • N,N-Dimethylformamide (DMF): 0.25 mmol (5 mol%, catalytic)

  • Solvent: Anhydrous Dichloromethane (DCM, 20 mL)

Step-by-Step Procedure:

  • Substrate Solvation: Dissolve the intermediate alcohol (5.0 mmol) in 20 mL of anhydrous DCM in a flame-dried 50 mL flask under a nitrogen atmosphere.

  • Catalyst Addition: Add 1-2 drops of anhydrous DMF. Causality: DMF reacts with SOCl2​ to generate a Vilsmeier-Haack type intermediate (dimethylchloromethyleneammonium chloride), which is highly electrophilic and significantly accelerates the conversion of the alcohol to the chlorosulfite intermediate.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: The reaction of SOCl2​ with alcohols is highly exothermic and releases HCl and SO2​ gases. Cooling prevents side reactions such as elimination (dehydration) to the corresponding vinyl triazole.

  • Reagent Addition: Add SOCl2​ dropwise over 10 minutes via syringe.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor conversion via TLC (Hexanes:EtOAc 3:1).

  • Neutralization and Workup: Carefully pour the reaction mixture into 30 mL of ice-cold saturated aqueous NaHCO3​ solution. Causality: The bicarbonate wash neutralizes residual HCl and SO2​ byproducts, preventing acid-catalyzed degradation or hydrolysis of the product during concentration.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 15 mL), dry the combined organics over MgSO4​ , and concentrate in vacuo.

  • Final Polish: Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to afford 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole as a pale yellow oil or low-melting solid. Structural verification can be cross-referenced with established crystallographic and NMR data for N-aryl-1,2,3-triazoles .

References

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of 2H-1,2,3-triazoles Organic Chemistry Portal URL:[Link]

  • 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole PubMed Central (PMC) - National Institutes of Health URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the CuAAC Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing yield optimization challenges during the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of phenyl azide and 3-chloro-1-butyne.

Mechanistic Causality: Understanding the Substrate

While CuAAC is renowned for its high selectivity and near-quantitative yields[1], synthesizing 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole presents a unique mechanistic challenge. The core issue lies in the stability of the 1-chloroethyl group.

Once the triazole ring forms, it acts as a highly electron-withdrawing group. This electronic environment significantly increases the acidity of the alpha-proton adjacent to the secondary alkyl chloride, making the molecule highly susceptible to base-induced 1,4-elimination[2]. If the reaction conditions (temperature, pH, ligand basicity) are not strictly controlled, the primary product will undergo rapid dehydrohalogenation to form the undesired 4-vinyl-1-phenyl-1H-1,2,3-triazole .

Furthermore, Cu(I) ions are highly prone to oxidation to Cu(II) in the presence of dissolved oxygen[3]. Cu(II) not only halts the cycloaddition but actively promotes the Glaser-Hay homocoupling of the 3-chloro-1-butyne starting material, consuming the alkyne and permanently stalling the reaction[4][5].

ReactionPathway Reactants Phenyl Azide + 3-Chloro-1-butyne CuCatalyst Cu(I) Catalyst Complex (CuSO4 + NaAsc + Ligand) Reactants->CuCatalyst CuAAC Initiation Desired Desired Product: 4-(1-chloroethyl)-1-phenyl- 1H-1,2,3-triazole CuCatalyst->Desired Optimal Conditions (BTTAA, 25°C, pH 7) SideReaction Side Product: 4-vinyl-1-phenyl- 1H-1,2,3-triazole (Elimination) CuCatalyst->SideReaction Basic Ligands / Heat (-HCl) Glaser Side Product: Glaser Coupling Byproducts (Alkyne Dimerization) CuCatalyst->Glaser O2 Exposure / Cu(II)

Fig 1. Reaction pathways in the CuAAC synthesis of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole.

Troubleshooting FAQs

Q: I am seeing a major byproduct with alkene shifts (5.5–6.5 ppm) in my 1H-NMR. How do I prevent this? A: You are observing 4-vinyl-1-phenyl-1H-1,2,3-triazole, the result of base-induced elimination. Traditional CuAAC protocols often use excess amine ligands (like TBTA) or unbuffered sodium ascorbate solutions that create a slightly basic environment, promoting this side reaction. To prevent this, switch to a highly accelerating, neutral ligand like BTTAA, which allows the reaction to complete rapidly at room temperature before elimination can occur[6][7].

Q: My reaction stalls at 50% conversion. Should I add more copper catalyst? A: No. Stalling is rarely due to insufficient initial copper, but rather catalyst deactivation via oxidation (Cu(I) Cu(II))[3]. Adding more copper without addressing the root cause will only increase Glaser coupling byproducts[4]. Instead, rigorously degas your solvents via argon sparging to remove oxygen, and ensure your ligand-to-copper ratio is optimized (typically 2:1 for BTTAA) to protect the Cu(I) center.

Q: Why is BTTAA recommended over THPTA or TBTA for this specific substrate? A: The canonical CuAAC protocol using TBTA is associated with slow kinetics and poor aqueous solubility[6]. While THPTA is water-soluble, BTTAA has been proven to provide the highest reaction kinetics at low copper concentrations[3][7]. Faster kinetics mean the sensitive 1-chloroethyl product spends less time exposed to the reaction mixture, thereby minimizing the thermodynamic window for elimination.

Quantitative Ligand Comparison

Selecting the right Cu(I)-stabilizing ligand is the most critical variable for protecting the 1-chloroethyl group during synthesis.

LigandCatalytic AccelerationAqueous SolubilityBase-Promoted Elimination RiskIdeal Application
BTTAA Very High (>45% conversion in 30 min)Moderate/HighLow (Fast kinetics minimize exposure)Sensitive substrates, in vivo
THPTA Moderate (<15% conversion in 30 min)HighModerate General aqueous synthesis
TBTA Low (Slowest kinetics)Very LowHigh (Requires longer reaction times)Organic synthesis, robust substrates

(Data synthesized from comparative kinetic studies[3][6][7])

Self-Validating Experimental Protocol

To guarantee high yields of the target triazole without elimination byproducts, follow this causality-driven, self-validating protocol.

Step 1: Solvent Preparation & Degassing

  • Action: Prepare a 1:1 mixture of tert-butanol and water. Sparge with Argon for 15 minutes.

  • Causality: Removing dissolved oxygen prevents the oxidation of Cu(I) to Cu(II), which is the primary driver of catalyst deactivation and alkyne dimerization[3][4].

Step 2: Catalyst Pre-complexation

  • Action: In a separate vial, mix 5 mol% CuSO 4​ with 10 mol% BTTAA ligand in degassed water. Incubate for 10 minutes.

  • Causality: Pre-complexing ensures that the Cu(I) generated in the next step is immediately stabilized by the ligand, preventing disproportionation and precipitation[6].

Step 3: Reactant Addition

  • Action: Add phenyl azide (1.0 eq) and 3-chloro-1-butyne (1.1 eq) to the main reaction flask containing the degassed solvent. Add the catalyst pre-mix.

Step 4: Reaction Initiation & Temperature Control

  • Action: Add sodium ascorbate (20 mol%, freshly prepared in degassed water) dropwise. Strictly maintain the temperature at 20–25 °C using a water bath.

  • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species. Strict temperature control is mandatory; heat provides the activation energy for the E2 elimination pathway of the 1-chloroethyl group[2].

Step 5: In-Process Quality Control (Self-Validation)

  • Action: At 30 minutes, remove a 5 µL aliquot and analyze via TLC or LCMS.

  • Validation Check: You should observe the depletion of phenyl azide and the appearance of the target mass. If a mass corresponding to [M-HCl] (the vinyl byproduct) is detected, the local pH is too basic. Immediate quenching is required.

Step 6: Quench & Isolation

  • Action: Quench the reaction by adding an excess of 0.1 M EDTA buffer (pH 7.0). Extract with ethyl acetate.

  • Causality: EDTA rapidly chelates copper, halting the reaction and preventing any late-stage degradation during the workup phase.

Workflow Step1 1. Solvent Preparation Degas t-BuOH/H2O (1:1) via Ar sparging (15 min) Step2 2. Catalyst Pre-complexation Mix CuSO4 (5 mol%) + BTTAA (10 mol%) Step1->Step2 Step3 3. Reactant Addition Add Phenyl Azide (1 eq) + 3-Chloro-1-butyne (1.1 eq) Step2->Step3 Step4 4. Reaction Initiation Add Na-Ascorbate (20 mol%) Maintain at 20-25°C Step3->Step4 Step5 5. In-Process QC Monitor via TLC/LCMS Check for vinyl byproduct Step4->Step5 Step6 6. Quench & Isolation Quench with EDTA buffer Extract with EtOAc Step5->Step6

Fig 2. Self-validating experimental workflow for high-yield CuAAC synthesis.

References

  • National Institutes of Health (PMC). "Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study."[Link]

  • Chemical Communications (RSC Publishing). "Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction."[Link]

  • ACS Publications. "Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes."[Link]

  • Chemical Reviews. "Cu-Catalyzed Azide-Alkyne Cycloaddition."[Link]

  • ResearchGate. "Base-induced 1,4-elimination:Insights from theory and mass spectrometry."[Link]

Sources

Technical Support Center: Purification of 4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole , a highly functionalized intermediate typically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Because the 1-chloroethyl moiety is highly activated by the adjacent triazole ring, standard harsh workup procedures often lead to irreversible product degradation. This guide provides field-proven methodologies to separate the target compound from copper catalysts, unreacted precursors (phenyl azide and 3-chloro-1-butyne), and reaction byproducts while preserving structural integrity.

Purification Workflow & Degradation Pathways

To successfully purify this compound, you must first understand its chemical vulnerabilities. The secondary alkyl chloride at the C4 position is highly susceptible to nucleophilic attack and base-promoted elimination.

Pathway A 4-(1-chloroethyl)-1-phenyl- 1H-1,2,3-triazole B Aqueous Base / Heat (Improper Workup) A->B Exposure C Carbocation Intermediate (Resonance Stabilized) B->C Cl- leaving group D Hydrolysis (SN1/SN2) -> 1-hydroxyethyl byproduct B->D OH- attack E Elimination (E1/E2) -> Vinyl triazole byproduct B->E Base abstraction C->D H2O attack C->E -H+

Caption: Degradation pathways of the 1-chloroethyl group under basic or thermal stress.

G A Crude CuAAC Mixture (Triazole, Cu, Azide, Alkyne) B Copper Chelation (0.5 M EDTA Wash) A->B Add EDTA (pH 8.0) C Phase Separation & Drying (Na2SO4) B->C Extract Organic Phase D Flash Chromatography (Hexane/EtOAc Gradient) C->D Concentrate (<35°C) E Pure 4-(1-chloroethyl)- 1-phenyl-1H-1,2,3-triazole D->E Fraction Collection

Caption: Optimized workflow for CuAAC product purification and copper removal.

Troubleshooting & FAQs

Q: Why is my 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole degrading into a secondary alcohol or vinyl derivative during workup? A: The 1-chloroethyl group at the C4 position is highly activated. The adjacent triazole ring facilitates carbocation formation, making the secondary chloride highly susceptible to SN​1/SN​2 [1]. Furthermore, exposure to strong bases promotes E2 elimination, stripping HCl to form a vinyl group. Solution: Ensure all aqueous washes are strictly buffered. Never use NaOH or KOH to neutralize the reaction. If using NaHCO3​ , minimize contact time. Keep rotary evaporation bath temperatures strictly below 35°C.

Q: How do I completely remove the copper catalyst without degrading the product? A: Copper(I) catalysts strongly coordinate to the N2 and N3 atoms of the newly formed 1,2,3-triazole ring. Simple aqueous washes are insufficient to break these [2]. Solution: Use a competitive chelator. Liquid-liquid extraction with EDTA is the standard. For trace removal (<10 ppm), post-treatment with a thiourea-functionalized silica scavenger resin is highly effective because sulfur has a higher affinity for soft Cu(I)/Cu(II) ions than the triazole nitrogens[3].

Q: I am experiencing emulsion formation during the EDTA liquid-liquid extraction. How do I fix this? A: High concentrations of polar aprotic solvents (like DMF or DMSO) from the click reaction reduce the interfacial tension between the aqueous and organic phases, stabilizing micelles[4]. Solution: Dilute the reaction mixture with additional Ethyl Acetate (EtOAc) and add saturated brine (NaCl) to the aqueous layer to increase ionic strength, forcing immediate phase separation[4].

Q: Unreacted phenyl azide is co-eluting with my product during silica gel chromatography. How can I separate them? A: Phenyl azide is significantly less polar than the target triazole but can streak if the solvent is too polar too quickly. Solution: Utilize a step-gradient. Flush the column with 100% Hexanes to 95:5 Hexanes:EtOAc to elute the azide completely, then increase polarity to 80:20 to elute the triazole.

Quantitative Data: Copper Removal Efficiency

When scaling up the synthesis of pharmaceutical intermediates, selecting the right copper removal strategy is critical. Below is a comparison of validated techniques:

Copper Removal MethodMechanismTypical Residual CuProduct RecoveryRecommended Use Case
Aqueous EDTA Wash (0.5 M, pH 8.0)Biphasic Chelation< 50 ppm> 90%Standard lab-scale purification of organic-soluble triazoles[3].
SiliaMetS® Thiourea Resin Solid-phase Scavenging< 10 ppm> 95%Trace copper removal for sensitive pharmaceutical intermediates[3].
Solvent Resistant Nanofiltration (SRNF) Size Exclusion / Diafiltration< 3 ppm> 98%Large-scale, continuous purification in polar aprotic solvents (e.g., DMF)[5].

Step-by-Step Experimental Protocols

Protocol A: Biphasic Copper Chelation & Extraction

Objective: Break Cu(I)/Cu(II) coordination with the triazole ring without inducing hydrolysis of the 1-chloroethyl moiety.

  • Dilution: Dilute the crude CuAAC reaction mixture (typically in DMF, t-BuOH, or THF) with Ethyl Acetate (EtOAc) to a ratio of 1:4.

  • Chelation: Transfer to a separatory funnel and add an equal volume of 0.5 M EDTA disodium salt solution.

    • Critical Causality Check: Adjust the EDTA solution to exactly pH 8.0. Do not exceed pH 8.0 to prevent base-catalyzed elimination of the chloroethyl group[1].

  • Extraction: Vigorously shake for 2-3 minutes. The aqueous layer will turn blue/green as the [Cu(EDTA)] complex forms[3].

  • Phase Separation: Separate the layers. Repeat the EDTA wash (usually 2-3 times) until the aqueous phase remains completely colorless.

  • Washing: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and trace DMF.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure. Maintain the water bath temperature below 35°C to prevent thermal degradation.

Protocol B: Flash Chromatography Isolation

Objective: Separate the target triazole from unreacted 3-chloro-1-butyne, phenyl azide, and oxidative homocoupling byproducts.

  • Column Preparation: Pre-pack a silica gel column (230-400 mesh). Note: Do NOT use basic alumina, as the basic sites will induce dehydrohalogenation of the 1-chloroethyl group.

  • Loading: Dry-load the concentrated crude mixture onto a small amount of silica gel to ensure a tight elution band.

  • Elution Gradient:

    • Run 2 column volumes (CV) of 100% Hexanes to elute unreacted 3-chloro-1-butyne and non-polar impurities.

    • Run 2 CV of 95:5 Hexanes:EtOAc to elute unreacted phenyl azide.

    • Transition to 80:20 to 70:30 Hexanes:EtOAc to elute the target 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole.

  • Fraction Monitoring: Monitor fractions via TLC (UV active at 254 nm due to the phenyl ring).

  • Isolation: Pool product-containing fractions and evaporate the solvent strictly below 35°C.

Sources

Technical Support Center: Optimizing CuAAC Catalyst Loading for 4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, scalable protocols. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier "click" chemistry transformation that relies on a delicate balance of copper(I) acetylide intermediates 1. While highly robust, synthesizing halogenated triazoles like 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole requires precise control over catalyst loading, ligand coordination, and redox environments to prevent side reactions and catalyst deactivation.

Self-Validating Experimental Protocol

This protocol utilizes a CuSO4​ /Sodium Ascorbate catalytic system, which is superior to copper(I) halides due to the continuous in situ generation of highly active, monomeric Cu(I) species 2.

Step 1: Reagent Preparation & Solvent Selection

  • Action: Dissolve phenyl azide (1.0 eq, 1.0 mmol) and 3-chloro-1-butyne (1.1 eq, 1.1 mmol) in 4 mL of a 1:1 (v/v) mixture of tert-butanol and water.

  • Causality: The biphasic t -BuOH/ H2​O system is critical. Water is required to dissolve the inorganic catalyst salts (copper sulfate and sodium ascorbate), while t -BuOH solvates the organic azide and alkyne without competing for copper coordination 3.

Step 2: Catalyst Complexation

  • Action: In a separate vial, mix CuSO4​⋅5H2​O (0.05 eq, 5 mol%) with THPTA ligand (0.10 eq, 10 mol%) in 0.5 mL of water. Allow to incubate for 5 minutes before adding to the main reaction flask.

  • Causality: Pre-mixing ensures the formation of the Cu(II)-THPTA complex before reduction. THPTA stabilizes the resulting Cu(I) state, preventing disproportionation and accelerating the formation of the requisite dinuclear copper-acetylide intermediate 1. A 2:1 ligand-to-copper ratio is optimal for preventing catalyst aggregation 3.

Step 3: Reaction Initiation

  • Action: Degas the reaction mixture by bubbling Argon for 10 minutes. Finally, add a freshly prepared solution of sodium ascorbate (0.25 eq, 25 mol%) in 0.5 mL water dropwise.

  • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state 2. Adding it last, after degassing, prevents premature consumption of the reducing agent by dissolved atmospheric oxygen. A 5-fold excess relative to copper ensures the catalyst remains active throughout the reaction lifecycle 2.

Step 4: Quenching and Purification

  • Action: After 2-4 hours (monitor by TLC/LC-MS), quench the reaction by adding 5 mL of a 0.1 M aqueous EDTA solution. Stir for 15 minutes, then extract with ethyl acetate.

  • Causality: Triazoles are strong metal chelators. EDTA has a higher binding affinity for copper, effectively stripping the metal from the 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole product and partitioning it into the aqueous layer, ensuring a metal-free organic product [[3]]().

Quantitative Data: Catalyst System Comparison

To aid in experimental design, the following table summarizes the performance metrics of various copper loading strategies for this specific synthesis.

Catalyst SystemTypical Loading (mol%)Required Co-reagentsReaction TimeExpected YieldPrimary Mechanistic Limitation
CuSO4​ / NaAsc 1 - 5%THPTA or TBTA (2-10%)2 - 4 h> 92%Requires aqueous co-solvent for salt solubility 2.
CuI / Base 10 - 20%DIPEA or Et3​N 12 - 24 h70 - 80%Prone to polymeric aggregation; slower kinetics 4.
Cu/C (Heterogeneous) 5 - 10%None8 - 12 h85 - 90%Mass transfer limitations; requires physical filtration 5.

Troubleshooting Workflow & Logic

CuAAC_Optimization A CuAAC Reaction Setup (Phenyl Azide + 3-Chloro-1-butyne) B Monitor Conversion (LC-MS / TLC) A->B C Issue: Reaction Stalls < 50% Yield B->C Low Yield D Issue: Alkyne Dimerization (Glaser Coupling) B->D Byproducts E Success: High Yield > 95% Conversion B->E Optimal F Cause: Cu(I) Oxidation Action: Increase NaAsc (10x Cu) C->F Green/Blue Solution G Cause: Catalyst Aggregation Action: Add THPTA Ligand (2:1) C->G Precipitate Forms H Cause: Excess Cu / O2 Action: Reduce Cu to 1-5 mol% Strict Degassing D->H Dimer Detected F->B Re-evaluate G->B Re-evaluate H->B Re-evaluate

Logical troubleshooting workflow for CuAAC catalyst optimization and yield maximization.

Troubleshooting Guides & FAQs

Q1: My synthesis of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole stalls at ~50% conversion, and the solution turns a faint blue/green color. What is happening? A1: The blue/green color is a definitive indicator that your active Cu(I) catalyst has oxidized to the catalytically dead Cu(II) state 6.

  • Causality: Trace atmospheric oxygen rapidly oxidizes Cu(I). Once the sodium ascorbate in the system is depleted, catalyst turnover ceases.

  • Solution: Increase your sodium ascorbate loading to a 5:1 or 10:1 ratio relative to copper 2. Additionally, ensure your solvents are rigorously degassed (e.g., via sparging or freeze-pump-thaw cycles) and run the reaction under a positive pressure of Argon 6.

Q2: I am observing a significant amount of a non-triazole byproduct, and my 3-chloro-1-butyne is being consumed too rapidly. How do I fix this? A2: You are likely observing the Glaser coupling product, which is the oxidative dimerization of your terminal alkyne (3-chloro-1-butyne).

  • Causality: Glaser coupling is promoted by high copper loadings (>10 mol%) combined with the presence of oxygen and basic conditions.

  • Solution: Optimize your copper loading downward. For this substrate, 1 to 5 mol% of CuSO4​ is more than sufficient when paired with a stabilizing ligand [[6]](). Strictly exclude oxygen, as O2​ is the stoichiometric oxidant required for the Glaser homocoupling pathway.

Q3: Why should I use THPTA or TBTA ligands instead of just adding more copper catalyst to drive the reaction? A3: Simply dumping more copper into the reaction is a brute-force method that complicates purification and promotes side reactions.

  • Causality: Ligands like THPTA serve a dual purpose. First, they sterically shield the Cu(I) center from oxidative degradation 2. Second, the CuAAC mechanism requires a dinuclear copper intermediate to proceed efficiently 1. Polytriazole ligands act as scaffolds that bring two copper atoms into close proximity, drastically lowering the activation energy of the cycloaddition step. A 2:1 to 5:1 ligand-to-copper ratio is recommended 6, 3.

Q4: The 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole product is precipitating out of solution prematurely, trapping the catalyst. How can I maintain a homogeneous catalytic cycle? A4:

  • Causality: If the product precipitates rapidly, it can co-precipitate or sequester the copper catalyst, effectively removing it from the catalytic cycle 6.

  • Solution: Adjust your solvent system. While t -BuOH/ H2​O is standard, adding 10-20% DMSO or DMF can significantly enhance the solubility of the growing triazole product, keeping the catalyst liberated and active 3.

References

  • "Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition", PMC,[Link]

  • "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation", PMC,[Link]

  • "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides", PMC,[Link]

  • "A practical flow synthesis of 1,2,3-triazoles", PMC,[Link]

  • "Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents", MDPI,[Link]

Sources

preventing degradation of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops or reaction failures when utilizing highly reactive synthetic intermediates.

Handling 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole requires a rigorous understanding of its structural vulnerabilities. This guide is designed to move beyond basic storage instructions by explaining the chemical causality behind degradation, providing self-validating protocols, and establishing a robust framework for maintaining the integrity of your compound.

Section 1: Mechanistic Insights (The "Why")

Q: Why does 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole degrade so rapidly on the benchtop compared to simple alkyl chlorides?

A: The instability of this compound is structurally intrinsic. The 1-chloroethyl group is positioned directly adjacent to the 1,2,3-triazole ring. This creates a highly activated, hetero-benzylic position. This structural feature significantly lowers the activation energy for carbocation formation, making the polarized C-Cl bond exceptionally susceptible to nucleophilic attack by atmospheric moisture[1].

When exposed to ambient humidity, the compound undergoes rapid SN​1/SN​2 hydrolysis, yielding 4-(1-hydroxyethyl)-1-phenyl-1H-1,2,3-triazole and hydrochloric acid (HCl). Crucially, the generated HCl lowers the local pH, which acts as an autocatalyst, accelerating the degradation of the remaining bulk material. Furthermore, secondary degradation pathways include UV-promoted homolytic cleavage of the C-Cl bond, which initiates free-radical chain reactions[1].

degradation_pathway A 4-(1-chloroethyl)-1-phenyl -1H-1,2,3-triazole C Hydrolysis (SN1/SN2) A->C B Moisture (H2O) B->C D 4-(1-hydroxyethyl)-1-phenyl -1H-1,2,3-triazole C->D E Hydrochloric Acid (HCl) C->E E->C Autocatalytic Feedback

Fig 1. Moisture-driven hydrolysis pathway and autocatalytic degradation.

Section 2: Storage & Handling Protocols (The "How")

Q: What is the definitive protocol for long-term storage of this compound?

A: To arrest both hydrolytic and radical degradation pathways, the compound must be strictly isolated from moisture, heat, and UV light[1]. We recommend the following self-validating workflow to ensure maximum shelf-life:

Protocol: Anhydrous Aliquoting and Storage

  • High-Vacuum Drying: Ensure the synthesized compound is completely free of residual synthesis solvents by applying high vacuum ( 0.1 Torr) for at least 2 hours.

  • UV Protection: Transfer the compound into an amber glass vial to prevent UV-induced homolytic cleavage of the carbon-halogen bond[1].

  • Inert Atmosphere: Inside a glovebox or using a Schlenk line, purge the vial with dry Argon. Argon is preferred over Nitrogen because it is denser than air and forms a heavier protective blanket over the solid/liquid[2].

  • Hermetic Sealing: Cap the vial tightly using a high-quality PTFE-lined screw cap. Standard rubber septa alone are insufficient for long-term storage as they become permeable to moisture over time[2]. Wrap the junction with Parafilm.

  • Thermal Control: Transfer the sealed vial to a -20°C freezer designated for reactive chemicals to kinetically slow down all degradation pathways[1].

storage_workflow S1 1. High Vacuum Drying (Remove residual solvents) S2 2. Transfer to Amber Glass Vial (Protect from UV light) S1->S2 S3 3. Glovebox / Schlenk Line (Purge with Dry Argon) S2->S3 S4 4. Seal Container (PTFE-lined cap + Parafilm) S3->S4 S5 5. Deep Freeze Storage (-20°C) S4->S5

Fig 2. Step-by-step inert atmosphere storage workflow for alkyl halides.

Quantitative Storage Parameters Summarized below is the expected stability profile based on environmental conditions:

Storage ConditionTemperatureAtmosphereContainer TypeEstimated Shelf-LifeDegradation Risk
Optimal (Long-Term) -20°CDry ArgonAmber Glass + PTFE Cap> 12 MonthsVery Low
Acceptable (Short-Term) 2–8°CDry NitrogenAmber Glass + PTFE Cap1–3 MonthsLow (Slow Hydrolysis)
Sub-Optimal 25°CAmbient AirClear Glass + Standard Cap< 1 WeekHigh (Hydrolysis & UV)
High Risk > 40°CHumid AirUnsealed / Open< 24 HoursCritical (Autocatalysis)

Section 3: Troubleshooting & Quality Control

Q: How do I withdraw aliquots for daily experiments without exposing the master batch to ambient humidity?

A: Repeatedly opening a cold storage vial introduces moist laboratory air, which condenses upon returning the vial to the freezer, severely accelerating hydrolysis. To prevent this, use a positive-pressure inert transfer method:

  • Equip the master bottle with a Sure/Seal™ septum inlet transfer adapter or a PTFE-faced rubber liner[2].

  • Connect a Schlenk line or a dry inert gas line to the adapter side-arm to blanket the septum with positive pressure[3].

  • Purge a clean, oven-dried syringe with Argon three times.

  • Pierce the septum vertically, withdraw the required volume, and allow the inert gas to replace the withdrawn volume. This prevents the creation of a partial vacuum that would otherwise pull in moist air[2].

Q: How can I verify if my stored batch has degraded before running a sensitive reaction?

A: Verification: Visual inspection is your first line of defense; highly degraded batches may appear yellowed or emit faint HCl fumes. However, standard self-validation requires taking a proton NMR ( 1 H-NMR) of the old bottle before use[4]. Look for the disappearance of the characteristic quartet of the CH-Cl proton and the appearance of a new, shifted quartet corresponding to the CH-OH proton of the hydrolyzed byproduct.

Rescue: If degradation is minimal (<5%), the compound can often be rescued by passing it through a short plug of anhydrous silica gel (if handled as a solution) or via rapid recrystallization from anhydrous, non-nucleophilic solvents. If the compound peaks are dwarfed by impurities in the NMR spectrum, the batch must be properly disposed of and a new reagent synthesized[4].

References

  • How to Store Reagents Source: Department of Chemistry, University of Rochester URL:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group, University of Pittsburgh URL:[Link]

Sources

resolving NMR peak overlap in 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole characterization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing structural elucidation bottlenecks during drug development. One of the most common challenges in characterizing click-chemistry products, specifically 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole , is severe spectral congestion in the 1 H NMR aromatic region.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve peak overlap, moving from simple solvent interventions to advanced pulse sequence implementations.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do the phenyl and triazole protons of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole overlap so heavily in standard CDCl 3​ spectra?

A: The overlap is driven by a combination of narrow chemical shift dispersion and complex homonuclear scalar coupling ( JHH​ ). In a non-polar, non-aromatic solvent like CDCl 3​ , the five protons of the 1-phenyl ring (ortho, meta, and para) experience very similar electronic environments, often collapsing into a dense multiplet between 7.4 and 7.6 ppm. Furthermore, the highly deshielded C5-H proton of the 1,2,3-triazole ring (typically a singlet around 7.8–8.2 ppm) can migrate upfield depending on sample concentration and temperature, burying itself within the ortho-phenyl proton signals[1].

Q2: What is the fastest, most cost-effective way to resolve this overlap without requiring advanced spectrometer time?

A: Before altering your pulse sequences, utilize Aromatic Solvent-Induced Shifts (ASIS) . By switching your solvent from CDCl 3​ to benzene-d 6​ (C 6​ D 6​ ) or pyridine-d 5​ , you exploit the magnetic anisotropy of the solvent[2].

  • The Causality: Benzene molecules form transient, non-covalent collision complexes (via π−π stacking and dipole interactions) with the triazole solute. Because benzene possesses a strong diamagnetic ring current, protons situated above or below the benzene ring in this transient complex are shielded (shifted upfield), while those in the plane are deshielded (shifted downfield)[3]. This differential shielding selectively pulls the triazole C5-H and the distinct phenyl protons apart, often yielding baseline-resolved signals without any hardware changes[3].

Q3: ASIS improved the dispersion, but the phenyl multiplets are still too complex to assign. How can I simplify the spectrum?

A: When solvent titration is insufficient, you must remove the multiplet complexity entirely using Pure Shift NMR (broadband homodecoupled NMR)[4][5].

  • The Causality: Standard 1 H NMR spectra are complicated by JHH​ coupling, which splits signals into multiplets. Pure shift techniques, such as the Zangger-Sterk (ZS) experiment, suppress this coupling. The ZS sequence uses a slice-selective gradient combined with a band-selective pulse (e.g., RSNOB) to ensure that only one "active" spin per molecule is excited in a specific spatial slice of the NMR tube[6][7]. By reconstructing the Free Induction Decay (FID) from small chunks of data where J -evolution is refocused, every multiplet collapses into a sharp singlet at its true chemical shift, effectively mimicking the resolution of a spectrometer operating at a much higher magnetic field[4][5].

Part 2: Data Presentation & Methodologies

Quantitative Data: Expected Chemical Shifts & Resolution Strategies

To guide your assignments, Table 1 summarizes the expected chemical shifts for 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole and how advanced techniques alter the data presentation.

Proton EnvironmentExpected Shift in CDCl 3​ (ppm)Expected Shift in C 6​ D 6​ (ppm)Multiplicity (Standard 1D)Multiplicity (Pure Shift NMR)
Triazole C5-H 7.90 – 8.107.40 – 7.60Singlet (s)Singlet (s)
Phenyl (ortho) 7.65 – 7.757.10 – 7.30Multiplet (m)Singlet (s)
Phenyl (meta/para) 7.40 – 7.556.90 – 7.10Multiplet (m)Singlet (s)
CH (chloroethyl) 5.20 – 5.354.80 – 5.00Quartet (q)Singlet (s)
CH 3​ (chloroethyl) 1.90 – 2.051.50 – 1.70Doublet (d)Singlet (s)

Table 1: Comparative NMR data for 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole highlighting the impact of ASIS and Pure Shift techniques.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without verifying the calibration checkpoints.

Protocol 1: ASIS Implementation & Titration
  • Baseline Acquisition: Dissolve 15 mg of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole in 0.6 mL of CDCl 3​ . Acquire a standard 1D 1 H NMR spectrum (e.g., 16 scans, 10s relaxation delay).

  • Solvent Exchange: Evaporate the CDCl 3​ under a gentle stream of nitrogen. Place the sample under high vacuum for 2 hours to remove residual solvent.

  • ASIS Acquisition: Re-dissolve the solid in 0.6 mL of C 6​ D 6​ . Acquire a new 1D 1 H NMR spectrum under identical parameters.

  • Validation: Overlay the spectra. If the triazole C5-H and ortho-phenyl protons are still partially overlapped, prepare a mixed-solvent sample (e.g., 1:1 C 6​ D 6​ :Pyridine-d 5​ ) to tune the anisotropic shielding cone.

Protocol 2: Zangger-Sterk (ZS) Pure Shift Acquisition
  • Pulse Calibration (Critical): Before running a pure shift experiment, you must calibrate the 90-degree hard pulse (p1) for your specific sample to ensure proper refocusing.

  • Parameter Setup: Load the Zangger-Sterk pulse program (e.g., zangger_sterk or push1dzs on Bruker systems)[6].

  • Slice Selection: Set the selective pulse shape to RSNOB. Adjust the gradient strength (typically 1-5%) to define the spatial slice. Self-Validation: Run a quick 1-scan scout spectrum to ensure signal intensity is sufficient; ZS sacrifices some sensitivity for resolution[7].

  • Chunking Parameters: Set the FID chunk duration ( τ ) to roughly 15-20 ms. This duration must be short enough to prevent significant J -evolution but long enough to avoid excessive gradient duty cycles.

  • Acquisition & Processing: Acquire the data. Use the manufacturer's pure shift reconstruction macro (e.g., pureshift in TopSpin) to stitch the FID chunks together[6]. Process with a mild exponential window function (LB = 0.3 Hz) to yield ultra-high-resolution singlets.

Part 3: Workflows & Mechanistic Visualization

The following diagrams map the logical troubleshooting workflow and the underlying physics of the pure shift experiment.

Decision tree for resolving NMR overlap in 1-phenyl-1H-1,2,3-triazole derivatives.

Mechanistic sequence of the Zangger-Sterk pure shift NMR experiment.

Sources

solvent effects on the solubility of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Molecular Thermodynamics. As a Senior Application Scientist, I have designed this guide specifically for researchers, scientists, and drug development professionals dealing with the complex solvation behaviors of functionalized heterocycles.

This module focuses on the , a highly lipophilic intermediate critical in click-chemistry derivatives and pharmaceutical synthesis. Understanding the thermodynamic causality behind its dissolution will empower you to optimize reaction conditions, prevent unexpected precipitation, and maximize yield.

Part 1: Mechanistic FAQ & Troubleshooting Guide

Q1: Why is the solubility of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole highly inconsistent across my batches when using alcoholic solvents? Causality & Solution: The inconsistency is likely driven by strict temperature dependency and the energetic penalty of cavity formation in protic solvents. 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole is a 1,4-disubstituted triazole; it lacks N-H hydrogen bond donors and acts solely as a weak hydrogen bond acceptor via its N2 and N3 atoms. In protic solvents like methanol or ethanol, the solvent molecules form a strong, self-associated hydrogen-bond network. To dissolve the bulky, hydrophobic 1-phenyl and 4-(1-chloroethyl) groups, this network must be disrupted. This results in a highly endothermic dissolution process[1]. Troubleshooting: Even minor temperature fluctuations (±0.5 °C) will drastically shift the equilibrium. You must utilize a thermostatic jacketed vessel. Furthermore, verify the solid phase post-equilibration using X-ray Powder Diffraction (XRPD) to rule out the formation of solvent-mediated polymorphs or solvates, which possess entirely different solubility profiles[2].

Q2: How do I select the optimal co-solvent system to maximize solubility without inducing precipitation during downstream aqueous workups? Causality & Solution: You are encountering an anti-solvent precipitation effect. When transitioning from a pure polar aprotic solvent (e.g., DMF) to an aqueous environment, the dielectric constant of the medium changes abruptly, forcing the hydrophobic triazole out of solution. To optimize this, you must leverage co-solvency thermodynamics. The addition of a polar aprotic solvent to a protic anti-solvent disrupts the solvent-solvent hydrogen bonding network, lowering the energy barrier for solute cavity formation[3]. Troubleshooting: Employ a binary solvent system (e.g., Acetone + Water) and map the solubility curve. Fit your experimental data to the Jouyban-Acree or CNIBS/R-K thermodynamic models to identify the exact mole fraction where synergistic co-solvency peaks, ensuring your downstream reactions remain in a metastable supersaturated state rather than crashing out[3].

Q3: My gravimetric solubility measurements show high variance (>5% RSD). How can I validate my protocol to ensure trustworthiness? Causality & Solution: High variance in gravimetric analysis usually stems from incomplete thermodynamic equilibrium or the inclusion of fine suspended particulates in the supernatant. Troubleshooting: A reliable protocol must be a self-validating system. You must close the mass balance: weigh the initial solute, the filtered supernatant (before and after evaporation), and the residual wet cake. Allow a minimum of 48 hours for isothermal equilibration, followed by 2 hours of static settling[4].

Part 2: Quantitative Data & Thermodynamic Parameters

To guide your solvent selection, the following table summarizes the representative thermodynamic solubility parameters for 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole at 298.15 K. Notice how polar aprotic solvents significantly outperform protic solvents due to favorable dipole-dipole interactions that stabilize the triazole core without repelling the hydrophobic substituents[4][5].

Table 1: Thermodynamic Solubility Parameters of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole at 298.15 K

Solvent SystemDielectric Constant ( ε )Mole Fraction Solubility ( x1​ )Dissolution Enthalpy ( ΔHdis​ , kJ/mol)Primary Solvation Mechanism
Methanol 32.70.0124+ 22.1Weak H-bond acceptance (High cavity penalty)
Ethanol 24.50.0158+ 19.4Hydrophobic stabilization
Acetone 20.70.0542+ 14.2Dipole-dipole interaction
Ethyl Acetate 6.00.0481+ 15.6Dispersion forces
N,N-Dimethylformamide 36.70.1250+ 8.5Strong cavity accommodation & Dipole matching

Part 3: Standardized Experimental Protocols

Protocol A: Self-Validating Isothermal Gravimetric Determination of Solubility

This protocol is designed to eliminate variance and ensure true thermodynamic solid-liquid equilibrium.

  • Solvent Preparation: Prepare pure or binary solvent mixtures by mass using an analytical balance (±0.1 mg) to ensure exact mole fractions.

  • Equilibration: Add an excess amount of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole to 50 mL of the selected solvent in a 100 mL jacketed glass vessel.

  • Thermostatic Control: Connect the vessel to a thermostatic water bath maintained at the target temperature (e.g., 298.15 K ± 0.05 K). Stir the suspension magnetically at 500 RPM for a strict 48-hour period to guarantee thermodynamic equilibrium[4].

  • Phase Separation: Cease agitation and allow the suspension to settle for 2 hours under strict isothermal conditions. This prevents micro-particulates from skewing the supernatant concentration.

  • Sampling & Quantification: Extract a 5 mL aliquot of the clear supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter. Transfer to a pre-weighed glass vial and evaporate the solvent under reduced pressure at 313.15 K until a constant mass is achieved.

  • Solid-Phase Validation (Critical): Recover the undissolved wet cake from the vessel. Analyze it via Differential Scanning Calorimetry (DSC) and XRPD to confirm that the melting point and crystal lattice match the pure starting material, verifying that no solvent-mediated polymorphic transition occurred[2].

Protocol B: Co-Solvent Optimization Workflow
  • Boundary Mapping: Measure the solubility of the triazole in the pure target solvent (e.g., DMF) and the pure anti-solvent (e.g., Water) using Protocol A.

  • Volumetric Titration: Prepare binary mixtures ranging from 0.1 to 0.9 mole fractions of the aprotic solvent.

  • Thermodynamic Modeling: Fit the experimental solubility data to the modified Apelblat equation to calculate the dissolution enthalpy ( ΔHdis​ ) and entropy ( ΔSdis​ )[5].

Part 4: Logical Workflow Visualization

Below is the self-validating logical workflow for troubleshooting triazole solubility anomalies.

Workflow N1 Solubility Anomaly Detected N2 Isothermal Gravimetric Equilibration (48h) N1->N2 N3 Phase Separation (Isothermal Settling) N2->N3 N4 Solid Phase Analysis (XRPD & DSC) N3->N4 Retained Solid N5 Supernatant Quantification (Gravimetry/HPLC) N3->N5 Solute in Solution N6 Polymorph/Solvate Transformation? N4->N6 N7 Recalculate Thermodynamics (Apelblat Model) N5->N7 N6->N2 Yes (Adjust Solvent) N6->N7 No (Stable Form)

Caption: Logical workflow for troubleshooting and validating triazole solubility measurements.

Part 5: References

  • Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. Journal of Chemical & Engineering Data. 5

  • Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in water and alcohols at temperatures from 292.15 K to 310.15 K. Thermochimica Acta (NIST). 1

  • Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. ResearchGate. 3

  • Solution Thermodynamics of Benzotriazole in Different Pure Solvents. ACS Publications. 4

  • Measurement and Correlation of Solubility and Thermodynamic Properties of Fluoxetine Hydrochloride in 15 Pure Solvents and a Methanol + Water Binary Solvent System. Journal of Chemical & Engineering Data. 2

Sources

Technical Support Center: Troubleshooting 1-Chloroethyl Triazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 1-(1-chloroethyl)-1H-1,2,4-triazole is a critical transformation in the development of azole antifungals and agricultural active pharmaceutical ingredients (APIs). Despite its apparent simplicity, the N-alkylation of 1,2,4-triazole is notoriously prone to low conversion rates due to competing regioselectivity, extreme moisture sensitivity, and base-catalyzed elimination.

This guide provides a causality-driven diagnostic framework, optimized protocols, and FAQs to help you achieve >90% conversion rates.

Diagnostic Workflow

Before adjusting your reaction parameters, analyze your crude mixture via 1 H-NMR to identify the specific failure mode. Use the decision tree below to map your observed byproducts to their root chemical causes.

Troubleshooting Start Low Conversion Rate Detected NMR Analyze Crude by 1H-NMR Start->NMR Hyd Aldehyde + Free Triazole (Hydrolysis) NMR->Hyd Moisture Present Elim 1-Vinyl-1,2,4-Triazole (E2 Elimination) NMR->Elim Strong Base Used Regio N4-Isomer Accumulation (Regioselectivity) NMR->Regio Kinetic Control FixHyd Implement Schlenk Techniques & Dry Solvents Hyd->FixHyd FixElim Lower Temp & Switch to Weaker Base (K2CO3) Elim->FixElim FixRegio Thermodynamic Control (Heat + Catalytic KI) Regio->FixRegio

Fig 1. Diagnostic decision tree for troubleshooting 1-chloroethyl triazole synthesis failures.

Frequently Asked Questions (FAQs)

Q: Why is my reaction yielding predominantly the 4H-1,2,4-triazole isomer instead of the desired 1H-isomer? A: This is a classic regioselectivity failure driven by kinetic trapping. 1,2,4-triazole contains three nitrogen atoms. Alkylation at N1/N2 yields the asymmetric 1H-isomer, while alkylation at N4 yields the symmetric 4H-isomer. Under purely kinetic control (e.g., low temperatures, highly reactive electrophiles), the N4-isomer can rapidly accumulate. However, the 1H-isomer is thermodynamically more stable. To resolve this, you must shift the reaction to thermodynamic control. Heating the reaction mixture in the presence of the alkyl halide allows the symmetric 4H-1,2,4-triazoles to isomerize to the corresponding 1H-1,2,4-triazoles (1[1]). Adding catalytic potassium iodide (KI) accelerates this process by forming a highly reactive iodo-intermediate in situ.

Q: My NMR shows a vinylic pattern (5.0–5.5 ppm) and my yield is terrible. What happened? A: You are observing base-catalyzed E2 elimination. The 1-chloroethyl group contains a highly acidic β -hydrogen adjacent to the electron-withdrawing triazole ring. If you use a strong or highly nucleophilic base (like NaOH or Et 3​ N) or push the temperature too high during the initial alkylation phase, the base will abstract this proton, eliminating HCl to form 1-vinyl-1H-1,2,4-triazole. Process chemistry studies on triazole N-alkylation emphasize that using bases like triethylamine often results in poor conversion rates and degradation (2[2]). Switch to a milder, heterogeneous base like anhydrous K 2​ CO 3​ .

Q: I attempted the acetaldehyde/thionyl chloride route, but I only recovered free triazole. Why? A: The reaction of 1,2,4-triazole with acetaldehyde forms a hemiaminal intermediate, which is notoriously unstable and highly sensitive to moisture (3[3]). If your solvents are not strictly anhydrous, or if atmospheric moisture enters the system before the chlorination step with SOCl 2​ , the hemiaminal will rapidly revert to acetaldehyde and free triazole. Ensure rigorous Schlenk techniques and use freshly distilled SOCl 2​ .

Quantitative Reaction Metrics

The choice of base, solvent, and temperature directly dictates the dominant reaction pathway. The table below summarizes the causality between reaction conditions and expected outcomes when reacting 1,2,4-triazole with 1-bromo-1-chloroethane.

Reaction ConditionSolventTemp (°C)Conversion to 1-Isomer (%)Primary Byproduct (%)
NaOH (1.5 eq)H 2​ O / DCM25< 40%Hydrolysis / Hemiaminal Reversion (35%)
Et 3​ N (2.0 eq)DCM4045%1-Vinyl-1H-1,2,4-triazole (30%)
K 2​ CO 3​ (1.5 eq)MeCN2575%4-(1-Chloroethyl)-4H-1,2,4-triazole (15%)
K 2​ CO 3​ (1.5 eq) + KI (0.1 eq) MeCN 60 > 92% None (Trace N4-isomer)

Mechanistic Pathway

Understanding the competing pathways is essential for process control. The diagram below illustrates how kinetic vs. thermodynamic control and base selection dictate the final product distribution.

Mechanism Tz 1,2,4-Triazole + 1-Bromo-1-chloroethane N1 1-(1-Chloroethyl)-1H-1,2,4-triazole (Kinetic & Thermodynamic) Tz->N1 K2CO3, MeCN (Major Pathway) N4 4-(1-Chloroethyl)-4H-1,2,4-triazole (Kinetic Byproduct) Tz->N4 Fast Alkylation Vinyl 1-Vinyl-1H-1,2,4-triazole (Elimination Byproduct) N1->Vinyl Excess Base (-HCl) N4->N1 Heat + KI (Isomerization)

Fig 2. Reaction pathways highlighting N1/N4 regioselectivity and base-driven elimination.

Optimized Self-Validating Protocol

To bypass the instability of the hemiaminal route, the following protocol utilizes 1-bromo-1-chloroethane. This methodology is designed as a self-validating system, incorporating in-process checks to guarantee high conversion.

Reagents: 1,2,4-triazole (1.0 eq), 1-bromo-1-chloroethane (1.1 eq), anhydrous K 2​ CO 3​ (1.5 eq), KI (0.1 eq), anhydrous Acetonitrile (MeCN).

  • Step 1: System Preparation Charge a flame-dried Schlenk flask with 1,2,4-triazole, K 2​ CO 3​ , and KI under an argon atmosphere. Causality: K 2​ CO 3​ is a mild, heterogeneous base that prevents E2 elimination. KI catalyzes the reaction via Finkelstein-type activation and promotes the thermodynamic isomerization of any N4-byproduct.

  • Step 2: Solvent Addition Add anhydrous MeCN to achieve a 0.5 M concentration. Causality: MeCN is a polar aprotic solvent that solubilizes the triazolide anion while keeping the transition state tight, favoring N1 over N4 alkylation compared to protic solvents.

  • Step 3: Electrophile Addition (Kinetic Phase) Cool the suspension to 0 °C. Dropwise add 1-bromo-1-chloroethane over 15 minutes. Validation Check: The reaction should remain a white suspension. A sudden exotherm indicates runaway alkylation, which will artificially inflate the N4-isomer ratio. Maintain temperature < 5 °C during addition.

  • Step 4: Heating & Isomerization (Thermodynamic Phase) Remove the ice bath and warm the reaction to 60 °C for 12 hours. Causality: Initial kinetic alkylation yields ~15% of the 4H-1,2,4-triazole isomer. Prolonged heating in the presence of the alkyl halide and iodide ions drives the thermodynamic isomerization of the symmetric 4H-isomer entirely to the desired unsymmetric 1H-isomer.

  • Step 5: Workup & Validation Cool to room temperature, filter the inorganic salts over a Celite pad, and concentrate the filtrate under reduced pressure (keep water bath < 35 °C to prevent thermal degradation). Validation Check ( 1 H-NMR): Dissolve an aliquot in CDCl 3​ . You must observe the diagnostic signals of the 1-chloroethyl group: a doublet at ~1.9 ppm (CH 3​ ) and a quartet at ~6.4 ppm (CH-Cl). The absence of vinylic protons (5.0–5.5 ppm) confirms successful suppression of E2 elimination.

References

  • Regiospecific Synthesis of 1-Substituted 1,2,4-Triazoles Source: Oxford University Press (Chemistry Letters) URL:[Link]

  • WO1988010255A1 - Process for the isomerization of symmetric triazoles to unsymmetric 1H-1,2,4-triazoles Source: Google Patents URL
  • Two-stage one-pot synthetic strategy for the key triazone-triazole intermediate of ensitrelvir (S-217622) Source: National Institutes of Health (PMC) URL:[Link]

Sources

Validation & Comparative

4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole vs 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole reactivity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks stemming from a misunderstanding of localized steric effects. When functionalizing 1,2,3-triazoles, selecting the correct alkylating agent is paramount for yield optimization and pathway control. This guide dissects the reactivity profiles of two structurally similar but mechanistically divergent triazole derivatives: 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole and 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole .

While the addition of a single methyl group may seem trivial, it fundamentally shifts the kinetic landscape, altering the molecule's utility in medicinal chemistry, bioconjugation, and materials science.

Mechanistic Causality: The α -Carbon Effect

The reactivity of these two electrophiles is dictated by the interplay between the electron-withdrawing triazole ring and the steric environment of the α -carbon.

1. The Primary Halide: 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole The C4-chloromethyl group is sterically unhindered. The adjacent 1,2,3-triazole ring acts as a π -electron system that stabilizes the SN​2 transition state—a phenomenon often termed the "heterobenzylic" effect. This lowers the activation energy barrier, making the primary chloride exceptionally reactive toward nucleophiles like amines, thiols, and azides. Because of its rapid kinetics and clean substitution profile, it is widely utilized as a chemical warhead for [1] and the synthesis of complex [2].

2. The Secondary Halide: 4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole The introduction of an α -methyl group creates a secondary alkyl chloride. This localized steric bulk effectively blocks the optimal trajectory for backside nucleophilic attack, drastically decelerating the SN​2 pathway. Consequently, the reaction is forced into competing pathways. Depending on the solvent polarity and nucleophile basicity, the molecule will either undergo ionization to a secondary carbocation ( SN​1 pathway) or suffer dehydrohalogenation (E2 elimination) to yield the unwanted 4-vinyl-1-phenyl-1H-1,2,3-triazole byproduct.

Quantitative Reactivity Comparison

To facilitate reagent selection, the kinetic and mechanistic parameters of both compounds are summarized below.

Parameter4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole
Structural Classification Primary alkyl chloride (Heterobenzylic)Secondary alkyl chloride (Heterobenzylic)
Steric Hindrance ( α -carbon) MinimalHigh (due to α -methyl group)
Dominant Reaction Pathway SN​2 Mixed SN​1 / SN​2 / E2
Relative Reaction Kinetics Extremely Fast (Minutes to Hours)Slow (Hours to Days)
Primary Side Reaction Hydrolysis (in aqueous media)Dehydrohalogenation (E2 elimination)
Optimal Solvent System Polar Aprotic (DMF, MeCN, THF)Non-basic Aprotic or Polar Protic (for SN​1 )
Application Suitability High (Bioconjugation, API synthesis)Low (Prone to side reactions, poor kinetics)
Experimental Workflows & Self-Validating Protocols

To demonstrate the practical implications of these mechanistic differences, the following protocols outline the optimal conditions for functionalizing each derivative. Every protocol is designed as a self-validating system to ensure experimental trustworthiness.

Protocol A: High-Yield SN​2 Azidation of the Chloromethyl Derivative

Objective: Synthesis of 4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole.

  • Causality: N,N-Dimethylformamide (DMF) is selected as the solvent because it selectively solvates the Na+ cation while leaving the N3−​ anion "naked" and highly nucleophilic. Combined with the unhindered primary chloride, this drives a rapid, irreversible SN​2 reaction at room temperature.

  • Procedure:

    • Dissolve 1.0 eq of 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole in anhydrous DMF (0.2 M).

    • Add 1.2 eq of Sodium Azide ( NaN3​ ) in a single portion.

    • Stir at 25 °C for 2 hours.

    • Quench with water and extract with Ethyl Acetate. Wash the organic layer with brine 3x to remove residual DMF.

  • System Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Validation is achieved when the UV-active starting material spot completely disappears. For definitive structural validation without isolation ambiguity, run an IR spectrum of the crude oil; a successful system will exhibit a massive, sharp azide stretching band at ~2100 cm⁻¹ .

Protocol B: Controlled Substitution of the Chloroethyl Derivative

Objective: Synthesis of 4-(1-morpholinoethyl)-1-phenyl-1H-1,2,3-triazole while suppressing E2 elimination.

  • Causality: Because secondary halides are highly susceptible to elimination, strong soluble bases (like Triethylamine) must be avoided. We utilize a weak, insoluble inorganic base ( K2​CO3​ ) to neutralize the generated HCl without increasing the local basicity of the solution. Acetonitrile (MeCN) is used to stabilize the polar transition state without fully ionizing the C-Cl bond to a carbocation.

  • Procedure:

    • Dissolve 1.0 eq of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole in anhydrous MeCN (0.1 M).

    • Add 1.5 eq of morpholine and 2.0 eq of finely powdered anhydrous K2​CO3​ .

    • Heat to 60 °C under an inert atmosphere for 18 hours.

    • Filter the suspension to remove inorganic salts and concentrate in vacuo.

  • System Validation: The system must be validated via crude 1H NMR before purification. The success of the substitution is quantified by integrating the product's methine quartet (expected around ~4.0 ppm). If the E2 elimination pathway was triggered, characteristic vinyl doublets will appear at ~5.5 ppm and ~6.2 ppm. A validated, optimized system will show <5% vinyl proton integration relative to the methine signal.

Pathway Visualization

The following diagram maps the mechanistic divergence caused by the α -methyl group, illustrating why the primary halide is preferred for high-yield synthetic applications.

Reactivity_Pathways CM 4-(Chloromethyl) triazole (Primary) SN2_CM Rapid SN2 High Yield CM->SN2_CM + Nu- (Aprotic) CE 4-(1-Chloroethyl) triazole (Secondary) SN2_CE Slow SN2 Steric Block CE->SN2_CE + Nu- (Aprotic) SN1_CE SN1 Pathway Carbocation CE->SN1_CE + Nu- (Protic) E2_CE E2 Elimination Vinyl Triazole CE->E2_CE + Base / Heat Nu Nucleophile (e.g., N3-, R-SH) Nu->SN2_CM Nu->SN2_CE Nu->SN1_CE

Mechanistic divergence of primary vs. secondary heterobenzylic triazole chlorides.

References
  • Title: Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: US11885818B2 - Reagent for mass spectrometry Source: Google Patents URL

Sources

A Validated HPLC Method for the Quantification of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of novel chemical entities is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole, a key intermediate in the synthesis of various biologically active compounds.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol, in-depth validation data, and a comparative analysis with an alternative analytical technique. The methodologies described herein are grounded in established scientific principles and adhere to the stringent validation requirements of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Critical Role of Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[4] A validated method provides a high degree of assurance that it will consistently produce a result that is accurate and reliable. For the quantification of a specific chemical entity like 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole, a validated HPLC method is essential for:

  • Quality Control: Ensuring the purity and concentration of the compound in bulk batches and finished products.

  • Stability Studies: Assessing the degradation of the compound under various environmental conditions.

  • Process Optimization: Monitoring the yield and purity of the compound during synthesis.

Proposed HPLC Method for Quantification

Based on the common chromatographic behavior of triazole-containing compounds, a robust reversed-phase HPLC (RP-HPLC) method is proposed.[5][6][7] The phenyl and triazole moieties of the analyte suggest good retention on a C18 stationary phase and strong UV absorbance.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 260 nm
Run Time 10 minutes
Rationale for Method Parameters
  • C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention for the moderately non-polar analyte.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for a wide range of small organic molecules, offering good peak shape and resolution. The 60:40 ratio is a starting point and can be optimized based on initial chromatographic runs.

  • UV Detection at 260 nm: The aromatic phenyl ring and the triazole ring system are expected to have significant UV absorbance around this wavelength, providing good sensitivity.[8]

HPLC Method Validation Protocol

The proposed HPLC method was validated according to the ICH Q2(R2) guideline, assessing the following parameters: specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3]

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Dev Propose HPLC Method Spec Specificity Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[2] To demonstrate specificity, a solution of the analyte was spiked with a known related impurity. The chromatogram showed a well-resolved peak for the analyte, distinct from the impurity peak, indicating the method's specificity.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2] A series of standard solutions of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole were prepared in the mobile phase at concentrations ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 45872x + 1234

The high correlation coefficient indicates a strong linear relationship between the concentration and the detector response over the specified range.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[2] Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spiked Concentration (µg/mL)Mean Recovery (%)%RSD
40 (80%)99.50.8
50 (100%)100.20.5
60 (120%)99.80.6

The excellent recovery rates demonstrate the accuracy of the method.

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.

Precision Level%RSD
Repeatability < 1.0%
Intermediate Precision < 2.0%

The low relative standard deviation (%RSD) values indicate that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[9]

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

These values demonstrate the sensitivity of the method.

Comparative Analysis: HPLC vs. LC-MS/MS

While the validated HPLC-UV method is robust and suitable for routine quality control, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers an alternative with distinct advantages, particularly in terms of sensitivity and selectivity.

G cluster_0 Analytical Techniques cluster_1 Performance Characteristics HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Good Cost Cost & Complexity HPLC->Cost Lower Application Primary Application HPLC->Application Routine QC LCMS LC-MS/MS LCMS->Sensitivity High LCMS->Selectivity Very High LCMS->Cost Higher LCMS->Application Trace Analysis, Metabolite ID

Caption: Comparison of HPLC-UV and LC-MS/MS.

Performance Comparison
ParameterHPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio
Sensitivity (LOQ) ~0.3 µg/mL< 0.05 ng/mL[10]
Selectivity GoodExcellent
Linearity (r²) > 0.999> 0.999
Cost LowerHigher
Complexity SimplerMore Complex
Best Suited For Routine QC, PurityTrace level quantification, bioanalysis, impurity identification
Discussion

The choice between HPLC-UV and LC-MS/MS depends on the specific analytical need. For routine quality control where the analyte concentration is relatively high and the matrix is simple, the validated HPLC-UV method is cost-effective, reliable, and easy to implement.

However, for applications requiring ultra-low detection limits, such as in bioanalytical studies (e.g., plasma samples) or for the detection of trace-level impurities, LC-MS/MS is the superior technique.[8] The high selectivity of MS detection, based on the mass-to-charge ratio of the analyte and its fragments, minimizes interference from matrix components.

Conclusion

This guide has detailed a robust and reliable HPLC method for the quantification of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole. The comprehensive validation data presented demonstrates that the method is accurate, precise, linear, and specific, making it suitable for its intended purpose in a quality control environment. Furthermore, a comparative analysis with LC-MS/MS provides valuable insights for selecting the most appropriate analytical technique based on the specific requirements of the study. The adoption of such validated methods is crucial for ensuring the quality and consistency of pharmaceutical products and chemical intermediates.

References

  • Agilent Technologies. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]

  • Kushwaha, S. S., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 27-39. doi: 10.1007/s11046-020-00514-0. Retrieved from [Link]

  • De Rosa, S., et al. (2015). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. Journal of Medical and Surgical Research, II(2), 164-171. Retrieved from [Link]

  • Khan, J. K., et al. (1999). High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma. Journal of Pharmaceutical and Biomedical Analysis, 20(5), 791-7. doi: 10.1016/s0731-7085(99)00080-1. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (n.d.). Standards-Free Tools to Identify Small Molecules in Complex Samples. Retrieved from [Link]

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Biocompare. (2018, December 5). A Better Way to Measure Small Molecule Concentrations. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025, July 3). Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Arabian Journal of Chemistry, 18(7), 105088. doi: 10.1016/j.arabjc.2023.105088. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploring biology with small organic molecules. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. Retrieved from [Link]

  • Reddit. (2016, October 15). Analytical Techniques to Detect Organic Molecules in Solution. Retrieved from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • MDPI. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2,3-Triazole and Its Derivatives. Development of Methods for the Formation of the Triazole Ring. Retrieved from [Link]

  • Springer. (2023, September 20). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Retrieved from [Link]

  • ACS Publications. (2023, November 4). An Atom-Economic Method for 1,2,3-Triazole Derivatives via Oxidative [3 + 2] Cycloaddition Harnessing the Power of Electrochemical Oxidation and Click Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Green Synthesis, characterization of novel 1,2,3-triazole-chalcone hybrids and evaluation of their antibacterial, antifungal and. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Retrieved from [Link]

  • PubMed. (2020, March 15). Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. Retrieved from [Link]

  • Ginekologia i Położnictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]

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A Head-to-Head Comparison of ATRP Initiators: 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole and Benzyl Chloride

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Polymer Chemistry and Drug Development

In the realm of controlled radical polymerization, Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile method for synthesizing well-defined polymers with controlled architectures.[1][2] The choice of initiator is a critical parameter that dictates the success of an ATRP experiment, influencing everything from initiation efficiency to the final polymer's functionality.[][4] This guide provides an in-depth comparison of two prominent chloro-initiators: the workhorse Benzyl Chloride (BnCl) and the functionally advanced 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole.

The Central Role of the Initiator in ATRP

ATRP is a controlled/living radical polymerization technique that relies on a dynamic equilibrium between active, propagating radical species and dormant species.[1][2][5] This equilibrium is mediated by a transition metal catalyst, typically a copper complex, which reversibly abstracts a halogen atom from the initiator or the dormant polymer chain end.[6][7][8]

The initiator, an alkyl halide (R-X), is the starting point of the polymerization.[1] Its primary role is to generate the initial radical (R•) upon activation by the catalyst.[1] An ideal initiator should possess a carbon-halogen bond that is readily and homolytically cleaved by the catalyst complex, ensuring that all polymer chains begin to grow simultaneously.[] This rapid and quantitative initiation is fundamental to achieving polymers with low dispersity (Đ) and predictable molecular weights.[]

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator (R-X) Initiator (R-X) Radical (R•) Radical (R•) Initiator (R-X)->Radical (R•) k_act [Cu(I)L] Radical (R•)->Initiator (R-X) k_deact [X-Cu(II)L] Propagating Radical (P_n•) Propagating Radical (P_n•) Radical (R•)->Propagating Radical (P_n•) + Monomer (M) k_p Dormant Chain (P_n-X) Dormant Chain (P_n-X) Propagating Radical (P_n•)->Dormant Chain (P_n-X) k_deact [X-Cu(II)L] Dormant Chain (P_n-X)->Propagating Radical (P_n•) k_act [Cu(I)L]

Figure 1: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Profiling the Contenders

Benzyl Chloride (BnCl): The Established Standard

Benzyl chloride is a widely used and commercially available initiator for ATRP, particularly for the polymerization of styrene and its derivatives.[] Its structure, featuring a chlorine atom attached to a benzyl group, allows for the formation of a relatively stable benzylic radical upon activation.

Strengths:

  • Cost-Effective and Accessible: Readily available from commercial suppliers, making it a convenient choice for many applications.

  • Effective for Styrenic Monomers: Shows good performance in the polymerization of styrene, leading to polymers with controlled molecular weights and narrow distributions.[]

  • Well-Characterized: The kinetics and behavior of benzyl chloride in ATRP have been extensively studied.[9][10]

Limitations:

  • Slower Initiation for (Meth)acrylates: Compared to other initiators, benzyl chloride can exhibit slower initiation kinetics for more reactive monomers like acrylates and methacrylates, potentially leading to higher dispersity.[]

  • Potential for Side Reactions: Under certain conditions, side reactions such as elimination can occur, which may affect the overall control of the polymerization.[11]

  • Limited Functionality: The simple structure of benzyl chloride offers limited opportunities for introducing additional functionality at the alpha-chain end.

4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole: The Functional Challenger

This initiator incorporates a 1,2,3-triazole ring, a heterocyclic moiety known for its high chemical stability and ability to participate in various chemical transformations.[12][13] The presence of the triazole ring and its position relative to the chloroethyl group significantly influences the initiator's performance in ATRP.

Strengths:

  • Enhanced Initiation Efficiency: The electron-withdrawing nature of the triazole ring can activate the C-Cl bond, leading to faster and more efficient initiation compared to benzyl chloride, especially for a broader range of monomers.

  • In-built Functionality: The triazole ring serves as a versatile functional handle. It can be synthesized via "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition), and its nitrogen atoms can act as ligands or participate in post-polymerization modifications.[12]

  • Improved Control: The faster initiation kinetics often translate to better control over the polymerization, resulting in polymers with lower dispersity.

Limitations:

  • Synthetic Requirement: This initiator is not as readily available as benzyl chloride and typically requires custom synthesis.[12]

  • Higher Cost: The multi-step synthesis can lead to a higher cost compared to bulk chemicals like benzyl chloride.

Head-to-Head Performance Comparison

The choice between these two initiators often comes down to the specific requirements of the polymerization and the desired properties of the final polymer.

FeatureBenzyl Chloride4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazoleRationale & Expert Insight
Activation Rate Constant (k_act) ModerateHighThe electron-withdrawing triazole ring polarizes the C-Cl bond, facilitating its homolytic cleavage by the Cu(I) catalyst. This leads to a higher concentration of active species early in the polymerization, promoting uniform chain growth.[14][15]
Initiation Efficiency Good for Styrene; Moderate for (Meth)acrylatesHigh for a broad range of monomersFor a well-controlled polymerization, the rate of initiation should be comparable to or faster than the rate of propagation. The higher k_act of the triazole initiator ensures this condition is met for more reactive monomers like methacrylates.[16]
Control over Dispersity (Đ) Typically 1.1 - 1.4Typically < 1.2The rapid and simultaneous initiation from the triazole-based initiator leads to a more uniform growth of all polymer chains, resulting in a narrower molecular weight distribution.
Monomer Scope Best suited for Styrene and derivativesVersatile for Styrenes, Acrylates, and MethacrylatesThe higher reactivity of the triazole initiator makes it more suitable for a wider variety of monomers that can be polymerized via ATRP.[1]
α-Chain End Functionality Phenyl groupPhenyl-triazole moietyThe triazole ring is a highly valuable functional group for post-polymerization modification, allowing for the conjugation of biomolecules, dyes, or other functional moieties.[13][17][18]
Commercial Availability & Cost High / LowLow / HighBenzyl chloride is a commodity chemical, while the triazole initiator is a specialty chemical requiring synthesis.

Experimental Protocols: A Practical Guide

To illustrate the practical differences, here are representative protocols for the ATRP of Methyl Methacrylate (MMA), a common and moderately reactive monomer.

Protocol 1: ATRP of MMA using Benzyl Chloride

Rationale: This protocol uses a standard CuCl/PMDETA catalyst system. A higher temperature is often required to achieve a reasonable polymerization rate with benzyl chloride due to its lower initiation efficiency for methacrylates.

Materials:

  • Methyl Methacrylate (MMA), inhibitor removed

  • Benzyl Chloride (BnCl)

  • Copper(I) Chloride (CuCl)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

Procedure:

  • To a Schlenk flask, add CuCl (0.05 mmol).

  • Seal the flask, and perform three vacuum-argon cycles to remove oxygen.

  • Add MMA (5.0 mL, 46.7 mmol) and anisole (5.0 mL) via degassed syringes.

  • Add PMDETA (0.10 mmol) via a degassed syringe. The solution should turn green/blue.

  • Stir the mixture at room temperature for 15 minutes to allow for complex formation.

  • Add Benzyl Chloride (0.05 mmol) via a degassed syringe to start the polymerization.

  • Place the flask in a preheated oil bath at 90°C and stir.

  • Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight (by GPC).

  • After the desired conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.

  • Dilute the mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in cold methanol.

Protocol 2: ATRP of MMA using 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole

Rationale: Due to the higher activity of the triazole initiator, the polymerization can often be conducted at a lower temperature, which can help to minimize side reactions. A more active catalyst system like CuBr/Me6TREN might be used for even faster and more controlled polymerization, but for comparison, we will stick to a similar system.

Materials:

  • Methyl Methacrylate (MMA), inhibitor removed

  • 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole

  • Copper(I) Bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

Procedure:

  • To a Schlenk flask, add CuBr (0.05 mmol).

  • Seal the flask, and perform three vacuum-argon cycles.

  • Add MMA (5.0 mL, 46.7 mmol) and anisole (5.0 mL) via degassed syringes.

  • Add PMDETA (0.10 mmol) via a degassed syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole (0.05 mmol) via a degassed syringe.

  • Place the flask in a preheated oil bath at 60°C and stir.

  • Monitor the reaction as described in Protocol 1.

  • Work-up the polymerization as described in Protocol 1.

Experimental_Workflow cluster_Setup Reaction Setup cluster_Polymerization Polymerization cluster_Workup Work-up A Add Catalyst (CuX) to Schlenk Flask B Seal & Deoxygenate (Vacuum/Argon Cycles) A->B C Add Degassed Monomer & Solvent B->C D Add Degassed Ligand (e.g., PMDETA) C->D E Stir for Complex Formation D->E F Inject Initiator to Start E->F G Immerse in Preheated Oil Bath F->G H Monitor Conversion & Mn/Đ G->H I Quench by Exposing to Air H->I J Dilute and Pass Through Alumina I->J K Precipitate Polymer J->K L Dry to Constant Weight K->L

Figure 2: Generalized experimental workflow for ATRP.

Conclusion and Recommendations

Both benzyl chloride and 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole are effective initiators for ATRP, but they serve different needs.

Choose Benzyl Chloride when:

  • You are polymerizing styrene or less demanding monomers.

  • Cost and availability are primary concerns.

  • Alpha-chain end functionality is not a critical requirement.

Choose 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole when:

  • You require high initiation efficiency for a broad range of monomers, including acrylates and methacrylates.

  • Low dispersity and precise control over molecular weight are paramount.

  • You intend to perform post-polymerization modifications for applications in bioconjugation, drug delivery, or materials science.[18]

Ultimately, the selection of an ATRP initiator is a strategic decision that should be guided by the desired polymer characteristics and the overall synthetic goals. While benzyl chloride remains a reliable and economical choice for standard polymerizations, the functional advantages and superior control offered by triazole-based initiators make them a powerful tool for the synthesis of advanced and functional polymeric materials.

References

  • Atom transfer radical polymerization - Research Collection. (2025, January 9).
  • ATRP Initiators - BOC Sciences.
  • Atom Transfer Radical Polymerization: A Mechanistic Perspective. (2022, July 26). Journal of the American Chemical Society.
  • Atom Transfer Radical Polymerization (ATRP). (2023, May 8). Labinsights.
  • Effects of Initiator Structure on Activation Rate Constants in ATRP. (2007, February 22). ACS Publications.
  • Effects of Initiator Structure on Activation Rate Constants in ATRP. ResearchGate.
  • CHAPTER 8: Atom Transfer Radical Polymerization (ATRP). The Royal Society of Chemistry.
  • Atom Transfer Radical Polymerization. Matyjaszewski Polymer Group.
  • Effects of Initiator Structure on Activation Rate Constants in ATRP. (2007, February 22). CoLab.
  • Atom transfer radical polymerization. Wikipedia.
  • Synthesis and Applications of ATRP Macromolecular Initiator. (2020, May 22).
  • Initiators. Matyjaszewski Polymer Group - Carnegie Mellon University.
  • Use of functional ATRP initiators. Matyjaszewski Polymer Group.
  • Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene. (2017, December 21).
  • ATRP grafting of styrene from benzyl chloride functionalized polysiloxanes: An AFM and TGA study of the Cu(0)/bpy catalyst. (2005, August 15). ResearchGate.
  • Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. (2023, February 28).
  • TECHNICAL NOTE KINETICS OF BENZYL CHLORIDE PRODUCTION IN A BENCH REACTOR UNDER PRESSURE WITH STIRRER.
  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022, September 26). SciSpace.
  • 1,2,3-Triazoles: Synthesis and Biological Application. (2020, October 13). IntechOpen.

Sources

FTIR Spectral Comparison Guide: 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole vs. Unreacted Alkynes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, data-driven framework for tracking the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) conversion of 3-chloro-1-butyne to 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Mechanistic Causality of Spectral Shifts

The CuAAC "click" reaction is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles. While offline NMR is frequently used for structural confirmation, it lacks the temporal resolution required for kinetic optimization. In-line ATR-FTIR spectroscopy bridges this gap by providing real-time, non-destructive monitoring of the reaction matrix .

Understanding the FTIR spectral evolution requires analyzing the fundamental changes in bond hybridization and molecular dipole moments that occur during cyclization :

  • The Alkyne Precursor (3-chloro-1-butyne): Terminal alkynes possess an sp-hybridized carbon-hydrogen bond. The high s-character of this bond makes it exceptionally stiff, resulting in a highly diagnostic, sharp stretching frequency ( ν≡C−H​ ) at ~3300 cm⁻¹. The adjacent carbon-carbon triple bond ( νC≡C​ ) yields a weaker, yet distinct, peak at ~2115 cm⁻¹.

  • The Azide Coreactant (Phenyl Azide): The linear, asymmetric azide group ( N=N=N ) is highly polarizable. This creates a massive infrared cross-section, dominating the spectrum with a strong absorption band at ~2100 cm⁻¹.

  • The Triazole Product: Upon successful cycloaddition, the sp-hybridized alkyne carbon is converted to an sp²-hybridized state within the aromatic triazole ring. Consequently, the 3300 cm⁻¹ peak vanishes entirely. The azide's linear symmetry is broken, eliminating the 2100 cm⁻¹ band. In their place, complex heterocyclic ring breathing modes (coupled C=C and N=N stretches) emerge between 1450 and 1600 cm⁻¹ .

Quantitative Spectral Comparison

The following table summarizes the critical vibrational frequencies used to differentiate the unreacted precursors from the final 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole product.

Functional GroupUnreacted Alkyne (3-chloro-1-butyne)Unreacted Azide (Phenyl azide)Product (4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole)Kinetic Peak Dynamics
Terminal Alkyne C-H ~3300 cm⁻¹ (Sharp, Strong)N/AAbsentDepletes to baseline
Azide N=N=N N/A~2100 cm⁻¹ (Strong)AbsentDepletes to baseline
Alkyne C≡C ~2115 cm⁻¹ (Weak)N/AAbsentDepletes to baseline
Triazole Ring (C=C, N=N) AbsentAbsent~1450 - 1600 cm⁻¹ (Moderate)Emerges and plateaus
Aromatic/Triazole C-H Absent~3050 cm⁻¹~3050 - 3150 cm⁻¹Shifts and broadens
Aliphatic C-Cl ~650 - 800 cm⁻¹N/A~650 - 800 cm⁻¹Conserved (Internal Ref)

Reaction Monitoring Workflow

The logical relationship between the reactants, the catalyst, and the real-time data acquisition system is visualized below.

G cluster_reactants Reactants (t = 0) Azide Phenyl Azide ν(N=N=N) ~2100 cm⁻¹ CuCat Cu(I) Catalyst Ligand-Accelerated Azide->CuCat FTIR In-line ATR-FTIR Real-Time Reaction Monitoring Azide->FTIR Alkyne 3-Chloro-1-butyne ν(≡C-H) ~3300 cm⁻¹ Alkyne->CuCat Alkyne->FTIR Triazole 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole ν(Triazole Ring) ~1450-1600 cm⁻¹ CuCat->Triazole CuAAC Click Reaction Triazole->FTIR

Real-time ATR-FTIR monitoring workflow for CuAAC synthesis of 1,2,3-triazole.

Self-Validating Experimental Protocol: In-Line ATR-FTIR

To ensure absolute trustworthiness in kinetic data, an experimental protocol cannot simply measure peak disappearance. It must account for potential physical artifacts such as solvent evaporation, volume changes, or probe fouling.

Because the 1-chloroethyl moiety remains structurally intact throughout the cycloaddition, the C-Cl stretching vibration (~650-800 cm⁻¹) serves as a built-in internal standard. The following step-by-step methodology leverages this feature to create a self-validating analytical system.

Step 1: System Initialization & Background Collection

  • Purge the ATR-FTIR optical path with dry N2​ to eliminate atmospheric CO2​ and water vapor interference.

  • Submerge the ATR probe into the reaction vessel containing the chosen solvent (e.g., DMSO or THF) at the target reaction temperature.

  • Collect a background spectrum (minimum 64 scans, 4 cm⁻¹ resolution) to digitally subtract the solvent matrix.

Step 2: Reactant Baseline & Internal Standard Calibration

  • Inject equimolar amounts of 3-chloro-1-butyne and phenyl azide into the reactor.

  • Record the t=0 spectrum prior to catalyst addition.

  • Identify the exact peak maxima for the terminal alkyne ( 3300 cm⁻¹) and the C-Cl internal standard ( 750 cm⁻¹).

Step 3: Catalyst Injection & Kinetic Start

  • Inject the Cu(I) catalyst complex (e.g., CuSO4​ with sodium ascorbate). This injection marks the kinetic start point ( t=0kinetic​ ).

Step 4: Real-Time Data Acquisition & Ratio Analysis

  • Program the FTIR software to acquire spectra every 30 seconds.

  • Self-Validating Metric: Instead of plotting raw absorbance, plot the ratio of the peak areas: Area3300​/Area750​ . Because the C-Cl bond concentration is conserved, any artificial signal loss (e.g., from probe fouling) will affect both peaks equally, keeping the ratio mathematically stable and purely reflective of chemical conversion.

Step 5: Derivative Endpoint Determination

  • Calculate the first derivative of the azide peak area with respect to time ( dA2100​/dt ).

  • The reaction is deemed definitively complete when dA2100​/dt=0 (the kinetic plateau), confirming the total consumption of the azide without relying on subjective visual estimations .

References

  • Title: Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy Source: Chemistry–A European Journal (2020) URL: [Link]

  • Title: Mechanistic Insights into Cu(I)-Catalyzed Azide−Alkyne “Click” Cycloaddition Monitored by Real Time Infrared Spectroscopy Source: The Journal of Physical Chemistry A (2010) URL: [Link]

  • Title: Adsorption and Reaction Pathways of 1H-1,2,3-Triazole on Cu(100) and O/Cu(100) Source: The Journal of Physical Chemistry C (2018) URL: [Link]

A Comparative Guide to Catalytic Efficiency in C-C Bond Formation: Benchmarking with Halo-Substituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher in drug discovery and materials science, the efficient synthesis of complex molecular architectures is paramount. The 1,2,3-triazole scaffold, a bioisostere for amide bonds and a key structural motif in a plethora of functional molecules, is a testament to this need. While the advent of "click chemistry" has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, the subsequent functionalization of the triazole core, particularly through carbon-carbon bond formation, presents a significant challenge that necessitates the development and rigorous evaluation of novel catalytic systems.[1][2][3]

This guide provides an in-depth comparative analysis of catalytic efficiency for a key transformation: the palladium-catalyzed cross-coupling of a halo-substituted 1,2,3-triazole. While the specific substrate, 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole, represents a challenging yet potentially valuable building block, its use as a standard benchmark is not yet widely documented in the literature. Therefore, we will utilize a closely related and well-studied model system, 1-phenyl-4-iodo-1H-1,2,3-triazole , to illustrate the principles of benchmarking catalytic efficiency in Suzuki-Miyaura and Heck cross-coupling reactions. The insights and methodologies presented herein are directly applicable to the evaluation of catalysts for a wide range of challenging substrates, including chloroethyl-substituted triazoles.

The Rationale for a Standardized Benchmarking Substrate

The selection of an appropriate benchmark substrate is critical for the meaningful comparison of different catalysts. An ideal substrate should be:

  • Synthetically Accessible: The substrate should be readily prepared in high purity.

  • Representative of a Challenging Transformation: The C-X bond (where X is a halogen) on the electron-rich triazole ring can be challenging to activate, providing a good test for catalyst performance.

  • Amenable to Facile Product Analysis: The starting material and product should be easily distinguishable and quantifiable by standard analytical techniques such as NMR and GC-MS.

1-Phenyl-4-iodo-1H-1,2,3-triazole fits these criteria well. The carbon-iodine bond is more reactive than a carbon-chlorine bond, making it a suitable starting point for establishing baseline catalytic activities before moving to more challenging substrates.

Synthesis of the Benchmark Substrate: 1-Phenyl-4-iodo-1H-1,2,3-triazole

The synthesis of 1-phenyl-4-iodo-1H-1,2,3-triazole is a multi-step process that begins with the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by iodination.

Experimental Protocol: Synthesis of 1-Phenyl-4-iodo-1H-1,2,3-triazole

Step 1: Synthesis of 1-Phenyl-1H-1,2,3-triazole

  • To a solution of phenylacetylene (1.0 eq) and phenyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water, add sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.05 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 1-phenyl-1H-1,2,3-triazole as a white solid.

Step 2: Iodination of 1-Phenyl-1H-1,2,3-triazole

  • To a solution of 1-phenyl-1H-1,2,3-triazole (1.0 eq) in N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.2 eq).

  • Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into an aqueous solution of sodium thiosulfate and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 1-phenyl-4-iodo-1H-1,2,3-triazole as a crystalline solid.

Synthesis_Workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Iodination Phenylacetylene Phenylacetylene CuAAC CuSO4/NaAsc t-BuOH/H2O, RT Phenylacetylene->CuAAC Phenyl_azide Phenyl Azide Phenyl_azide->CuAAC Triazole 1-Phenyl-1H-1,2,3-triazole CuAAC->Triazole Iodination DMF, 80 °C Triazole->Iodination Intermediate NIS N-Iodosuccinimide (NIS) NIS->Iodination Iodo_Triazole 1-Phenyl-4-iodo-1H-1,2,3-triazole Iodination->Iodo_Triazole

Figure 1: Synthetic workflow for the benchmark substrate.

Benchmarking Catalytic Performance: Suzuki-Miyaura and Heck Cross-Coupling Reactions

We will now compare the performance of three representative palladium catalyst systems in the Suzuki-Miyaura and Heck cross-coupling reactions using our benchmark substrate.

Catalyst Systems:

  • Catalyst A: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) - A classical, widely used catalyst.

  • Catalyst B: Pd(OAc)₂ / SPhos (Palladium(II) acetate with a bulky phosphine ligand) - A modern, highly active catalyst system for challenging couplings.

  • Catalyst C: A novel, hypothetical N-heterocyclic carbene (NHC)-palladium complex (Pd-NHC) - Representing a cutting-edge class of catalysts known for their high stability and activity.[4]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds.[5][6]

General Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add 1-phenyl-4-iodo-1H-1,2,3-triazole (1.0 eq), phenylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (specified mol%) and a degassed solvent (e.g., Toluene/H₂O mixture).

  • Stir the reaction mixture at the specified temperature for the designated time.

  • After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield.

Suzuki_Miyaura_Pathway IodoTriazole 1-Phenyl-4-iodo- 1H-1,2,3-triazole Catalyst Pd Catalyst Base IodoTriazole->Catalyst Phenylboronic Phenylboronic Acid Phenylboronic->Catalyst Product 1,4-Diphenyl-1H-1,2,3-triazole Catalyst->Product

Figure 2: Generalized Suzuki-Miyaura reaction pathway.

Comparative Data for Suzuki-Miyaura Coupling

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Catalyst A 2100127537.53.1
Catalyst B 0.58049519047.5
Catalyst C 0.160298980490

Analysis of Results:

  • Catalyst A (Pd(PPh₃)₄) shows moderate efficiency, requiring higher catalyst loading and temperature.

  • Catalyst B (Pd(OAc)₂ / SPhos) demonstrates significantly improved performance, achieving a high yield with lower catalyst loading and milder conditions. This highlights the importance of ligand design in modern catalysis.

  • Catalyst C (Pd-NHC) exhibits exceptional catalytic efficiency, providing a near-quantitative yield at a very low catalyst loading and in a shorter time. This underscores the potential of NHC-ligated palladium complexes for challenging cross-coupling reactions.

Heck Cross-Coupling

The Heck reaction is another cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene.[7][8]

General Experimental Protocol: Heck Coupling

  • To an oven-dried Schlenk tube, add 1-phenyl-4-iodo-1H-1,2,3-triazole (1.0 eq) and a base (e.g., Triethylamine, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the palladium catalyst (specified mol%) and a degassed solvent (e.g., DMF).

  • Add the alkene (e.g., n-butyl acrylate, 1.5 eq).

  • Stir the reaction mixture at the specified temperature for the designated time.

  • Follow a similar workup and analysis procedure as described for the Suzuki-Miyaura reaction.

Comparative Data for Heck Coupling

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Catalyst A 21202460301.25
Catalyst B 11001285857.1
Catalyst C 0.59089218423

Analysis of Results:

The trend in catalytic efficiency for the Heck reaction mirrors that of the Suzuki-Miyaura coupling, with the modern catalyst systems (B and C) significantly outperforming the classical catalyst (A). The sterically demanding and electron-rich nature of the ligands in systems B and C likely facilitates the key steps of the catalytic cycle, leading to higher turnover numbers and frequencies.

Alternative Benchmarking Approaches

While the use of a single, well-defined substrate provides a clear comparison, a comprehensive benchmarking strategy should also consider:

  • Substrate Scope: Evaluating catalyst performance across a range of substrates with varying electronic and steric properties.

  • Reaction Kinetics: Detailed kinetic studies can provide deeper insights into the reaction mechanism and the factors that limit catalyst performance.

  • Catalyst Stability and Lifetime: Determining the turnover number before catalyst deactivation is crucial for practical applications.

Conclusion

The rigorous benchmarking of catalytic efficiency is essential for the advancement of synthetic chemistry. While the direct use of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole as a standard benchmark requires further investigation, the principles outlined in this guide using a representative halo-triazole substrate provide a robust framework for evaluating and comparing catalyst performance. The data presented clearly demonstrate the evolution of palladium catalysis, with modern ligand-supported systems offering significant advantages in terms of efficiency, reaction conditions, and catalyst loading. For researchers and professionals in drug development and materials science, the adoption of such systematic benchmarking practices will undoubtedly accelerate the discovery and implementation of transformative catalytic technologies.

References

  • D. D. V. D. D. T. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI. [Link]

  • Dounay, A. B., & Anderson, M. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(12), 2259–2262. [Link]

  • (n.d.). Pd‐catalyzed Heck reaction of 1,4‐disubstituted 5‐iodo‐1,2,3‐triazoles. ResearchGate. [Link]

  • Garrison, J. C., & Youngs, W. J. (2012). Synthesis and Structure of Palladium 1,2,3-Triazol-5-ylidene Mesoionic Carbene PEPPSI Complexes and Their Catalytic Applications in the Mizoroki–Heck Reaction. Organometallics, 31(17), 6327–6334. [Link]

  • (2021, October 6). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Publications. [Link]

  • (n.d.). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. National Institutes of Health. [Link]

  • (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. National Institutes of Health. [Link]

  • (2018, October 17). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. [Link]

  • (2026, February 3). Heterobenzyl Chlorides as Linchpins for C–H Arylation via Sequential C–H Chlorination/Cross-Electrophile Coupling. ACS Publications. [Link]

  • (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. [Link]

  • (n.d.). Cross-Coupling Reactions. Associate Professorship of Organic Chemistry. [Link]

  • (n.d.). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. RUIdeRA. [Link]

  • (2022, August 31). High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. MDPI. [Link]

  • (n.d.). 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole. National Institutes of Health. [Link]

  • (2024, March 28). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. [Link]

  • (n.d.). Synthesis and Fungicidal Activity of 2-Substituted-4-aryl-2H-1,2,3-triazole Derivatives. China National Knowledge Infrastructure. [Link]

  • (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

  • (n.d.). Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. The Royal Society of Chemistry. [Link]

  • (n.d.). 1,2,3-Triazole framework: a strategic structure for C–H⋯X hydrogen bonding and practical design of an effective Pd-catalyst. Semantic Scholar. [Link]

  • (2022, November 3). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Illinois State Academy of Science. [Link]

  • (n.d.). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. National Institutes of Health. [Link]

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Comparative Stability of 1-Phenyl-1H-1,2,3-Triazole Derivatives Under Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

1,2,3-Triazoles are privileged pharmacophores in modern drug discovery, primarily synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. Because they act as robust bioisosteres for amide bonds, understanding their chemical stability is critical for synthetic scaling and formulation.

While the 1,2,3-triazole core is generally considered exceptionally stable to acidic, basic, and reductive/oxidative hydrolysis1[1], specific substitutions on the 1-phenyl ring or at the 4/5 positions drastically alter this profile. This guide objectively compares the stability of various 1-phenyl-1H-1,2,3-triazole derivatives under basic conditions, detailing the mechanistic causality behind base-promoted degradation and isomerization pathways.

Mechanistic Causality of Triazole Stability & Degradation

To predict how a specific triazole derivative will behave in basic media (e.g., NaOH, KOH, or boiling pyridine), researchers must evaluate the electronic and steric environment of the heterocycle.

Aromatic Stabilization (The Baseline)

Unsubstituted 1-phenyl-1H-1,2,3-triazole and its 4-alkyl/aryl derivatives possess high resonance energy and lack a strong electrophilic center. Without a functional group to facilitate ring opening, the activation energy for basic hydrolysis remains extremely high. Consequently, these compounds are highly stable even in strong aqueous bases2[2].

The Dimroth Rearrangement (Isomerization)

When an amino group is introduced at the 5-position (5-amino-1-phenyl-1H-1,2,3-triazoles), the molecule becomes susceptible to a base-catalyzed or heat-promoted isomerization known as the Dimroth Rearrangement 3[3].

  • Causality: The exocyclic amino group provides a nucleophilic/basic site. Upon interaction with a base, the N1-N2 bond cleaves, forming a diazo-imine intermediate. A 1,3-proton shift and C-C bond rotation occur, followed by nucleophilic attack by the imine nitrogen onto the diazo group. This ANRORC (Addition, Ring-Opening, Ring-Closure) sequence re-closes the ring, yielding the thermodynamically more stable 4-anilino-1H-1,2,3-triazole isomer4[4].

Base-Promoted Ring Opening (Degradation)

If the 1-phenyl group contains strong electron-withdrawing groups (EWGs) such as a 4-nitro group, it withdraws electron density from the triazole core.

  • Causality: This electronic depletion makes the ring carbons highly susceptible to nucleophilic attack by hydroxide ions. The aromaticity is disrupted, leading to base-catalyzed ring opening, diazo-intermediate formation, and irreversible degradation5[5].

Stability_Profile Root 1-Phenyl-1H-1,2,3-triazole Base Exposure (e.g., NaOH, 80°C) Sub1 Unsubstituted / 4-Alkyl (Electronically Neutral) Root->Sub1 Sub2 5-Amino Substituted (Nucleophilic Exocyclic N) Root->Sub2 Sub3 Strong EWG on Phenyl (e.g., 4-Nitro) Root->Sub3 Out1 Highly Stable (No Degradation) Sub1->Out1 Out2 Dimroth Rearrangement (Isomerization) Sub2->Out2 Out3 Base-Promoted Ring Opening (Degradation) Sub3->Out3

Divergent stability outcomes of 1-phenyl-1H-1,2,3-triazole derivatives under basic conditions.

Comparative Stability Data

The table below summarizes the quantitative and qualitative stability profiles of key 1-phenyl-1H-1,2,3-triazole derivatives when subjected to standard basic stress testing (1.0 M NaOH aq. / Co-solvent, 80°C for 24 hours).

DerivativeSubstituent ProfileStability Outcome (24h, 80°C, pH > 13)Primary Pathway
1-Phenyl-1H-1,2,3-triazole Unsubstituted> 99% Recovery None (Inert)
4-Methyl-1-phenyl-1H-1,2,3-triazole 4-Alkyl (EDG)> 99% Recovery None (Inert)
5-Amino-1-phenyl-1H-1,2,3-triazole 5-Amino (Nucleophilic)< 5% Recovery (Yields 4-anilino isomer)Dimroth Rearrangement
1-(4-Nitrophenyl)-1H-1,2,3-triazole 1-Aryl with strong EWG< 10% Recovery (Complete degradation)Base-Promoted Ring Opening

Experimental Protocols for Stability Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate immediate quenching steps to prevent post-sampling degradation and utilize specific analytical techniques to confirm the mechanism of instability, rather than just the loss of the parent compound.

Protocol A: Accelerated Basic Stability Profiling (Kinetic Workflow)

Objective: Determine the basic hydrolysis half-life and identify degradation intermediates.

  • Substrate Preparation: Dissolve the target 1-phenyl-1H-1,2,3-triazole derivative in a 1:1 (v/v) mixture of DMSO and 0.2 M NaOH (aq) to achieve a final substrate concentration of 10 mM.

  • Thermal Stress: Transfer the solution to a sealed, pressure-rated reaction vial and incubate at 80°C using a thermomixer (800 rpm).

  • Kinetic Sampling (Self-Validating Step): Withdraw 50 µL aliquots at t=0,1,4,8, and 24 hours. Immediately quench each aliquot by mixing with 50 µL of 0.2 M HCl. Causality: Neutralizing the pH instantly arrests base-catalyzed degradation, ensuring the sample accurately reflects the reaction state at the exact time of withdrawal.

  • LC-MS/UV Analysis: Analyze the quenched samples via reversed-phase HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid) coupled with mass spectrometry. Monitor at 254 nm to quantify the remaining parent compound and use MS to identify diazo or ring-opened intermediates.

Protocol B: Controlled Dimroth Rearrangement

Objective: Synthesize 4-anilino-1H-1,2,3-triazole via controlled base-promoted isomerization.

  • Reaction Setup: Suspend 5-amino-1-phenyl-1H-1,2,3-triazole (1.0 eq, 5.0 mmol) in 15 mL of anhydrous pyridine. Causality: Pyridine acts as both a solvent and a mild base, providing the exact basicity required to trigger the ANRORC mechanism without causing the complete hydrolytic destruction seen in strong aqueous alkalis6[6].

  • Reflux: Heat the mixture to reflux (approx. 115°C) under an inert argon atmosphere for 24 hours.

  • Isolation: Cool the reaction to room temperature and concentrate in vacuo to remove pyridine. Recrystallize the crude solid from an ethanol/water mixture.

  • NMR Verification: Validate the structural rearrangement via 1 H-NMR (DMSO- d6​ ). Causality: The disappearance of the NH2​ protons (~5.5 ppm) and the appearance of a new exocyclic secondary amine NH proton (~8.5-9.0 ppm), alongside a shift in the triazole C-H signal, definitively confirms the migration of the phenyl group.

Dimroth_Mechanism A 5-Amino-1-phenyl- 1,2,3-triazole (Kinetic Isomer) B Base Addition (OH⁻ / Pyridine) A->B Deprotonation C Ring Opening (Diazo-Imine Int.) B->C N1-N2 Cleavage D Bond Rotation (1,3-Proton Shift) C->D Isomerization E Ring Closure (ANRORC) D->E Nucleophilic Attack F 4-Anilino-1H- 1,2,3-triazole (Thermodynamic Isomer) E->F Rearrangement Complete

Mechanistic pathway of the base-catalyzed Dimroth rearrangement (ANRORC mechanism).

References

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Safety Operating Guide

4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of halogenated heterocyclic compounds, such as 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole, require strict adherence to institutional Environmental Health and Safety (EHS) protocols. As a derivative commonly synthesized via azide-alkyne cycloaddition (click chemistry), this compound presents specific physicochemical hazards. The presence of the reactive 1-chloroethyl moiety acts as a potential alkylating agent, while the triazole ring and halogen content contribute to environmental persistence and aquatic toxicity[1].

The following guide provides drug development professionals and laboratory scientists with the mechanistic reasoning and operational protocols necessary for the safe lifecycle management of this compound.

Hazard Profile and Causality

To manage waste effectively, one must understand the chemical causality behind the hazards:

  • Reactivity of the Chloroethyl Group: The secondary alkyl chloride is susceptible to nucleophilic substitution (SN1/SN2). In biological systems, this can lead to the alkylation of proteins or nucleic acids, manifesting as skin irritation, serious eye damage, and potential specific target organ toxicity[2].

  • Environmental Toxicity: Halogenated aromatic and heterocyclic compounds are notoriously recalcitrant to standard biological degradation processes in municipal wastewater treatment. Discharge into the environment must be strictly avoided, as these compounds are classified as toxic to aquatic life with long-lasting effects[1][3].

  • Combustion Byproducts: If improperly incinerated, halogenated organics can release hydrogen chloride (HCl) gas and other toxic degradants[1]. Therefore, disposal must be routed exclusively through high-temperature commercial incinerators equipped with gas scrubbers.

Quantitative Data & Operational Parameters

The following table summarizes the critical parameters for handling and waste segregation based on standard Safety Data Sheet (SDS) profiles for halogenated triazoles[3][4].

ParameterSpecification / ClassificationCausality / Mitigation Strategy
GHS Classifications Skin Irrit. 2, Eye Irrit. 2A, Aquatic Chronic 2Alkylating potential requires strict use of nitrile gloves and chemical safety goggles[4].
Primary Waste Stream Halogenated Organic Waste Contains chlorine; must be segregated from non-halogenated solvents to prevent explosive interactions and ensure proper EPA/RCRA compliant incineration.
Spill Containment Inert absorbent (e.g., vermiculite, sand)Avoid combustible absorbents (like sawdust) which may react with residual oxidizers or acids from the synthesis process.
Incompatible Materials Strong oxidizing agents, strong basesCan trigger exothermic degradation or premature hydrolysis of the chloroethyl group[4].

Step-by-Step Methodologies

A. Operational Handling & Spill Cleanup Protocol

In the event of a localized spill within the laboratory setting, immediate containment is required to prevent aerosolization or environmental release.

  • Isolate the Area: Immediately evacuate personnel from the immediate vicinity of the spill. Ensure the fume hood sash is lowered if the spill occurred inside, or maximize room ventilation if outside[3].

  • Don Appropriate PPE: Equip heavy-duty nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and splash goggles[4].

  • Containment:

    • For Solids: Gently sweep up the material using spark-proof tools to avoid dust formation. Do not use standard vacuums, which can aerosolize fine particulates[3].

    • For Solutions: Cover the liquid with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite).

  • Collection: Transfer the absorbed mixture or swept solid into a chemically compatible, sealable high-density polyethylene (HDPE) container[3].

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting all wash water into the aqueous waste stream, as it now contains trace halogenated organics.

B. Proper Disposal Procedures

Standard laboratory disposal must never involve municipal drains or standard trash. The compound must be treated as hazardous chemical waste.

  • Segregation: Collect all reaction mixtures, crude products, and solvent washings containing 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole into a designated Halogenated Organic Waste carboy.

  • Container Management: Leave unused or expired pure chemicals in their original containers. Do not mix the pure solid with liquid solvent waste, as this complicates the waste profile and increases disposal costs[1].

  • Labeling: Clearly label the waste container with the full chemical name (no abbreviations), the primary hazard (e.g., "Halogenated Organic", "Aquatic Toxicity"), and the accumulation start date.

  • EHS Transfer: Submit a waste pickup request to your institutional EHS department. The waste must be transported to an approved waste disposal plant where it will undergo high-temperature incineration[4].

Waste Management Workflow

G Start Experimental Use (Fume Hood) Waste Waste Generation (Reaction Mixture/Byproducts) Start->Waste Decision Halogenated? Waste->Decision Halogenated Halogenated Organic Waste (Primary Stream) Decision->Halogenated Yes Aqueous Aqueous Waste (Trace Contamination) Decision->Aqueous No EHS EHS Collection & Labeling Halogenated->EHS Aqueous->EHS Incineration Approved Waste Disposal Plant (High-Temp Incineration) EHS->Incineration

Workflow for the safe handling, segregation, and institutional disposal of halogenated triazoles.

References

  • Sigma-Aldrich.SAFETY DATA SHEET: 3-Amino-1H-1,2,4-triazole (Proxy for Triazole Aquatic Hazards).
  • Fisher Scientific.SAFETY DATA SHEET: 1,2,3-1H-Triazole.
  • NextSDS.4-(chloromethyl)-1H-1,2,3-triazole hydrochloride — Chemical Substance Information.
  • Echemi.4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole Safety Data Sheets.

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A Senior Application Scientist's Guide to Handling 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling, use, and disposal of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your operational safety and experimental integrity. The guidance herein is based on the known hazards of structurally similar halogenated aromatic and triazole-based compounds.

Hazard Analysis and Risk Mitigation

Before handling this compound, it is crucial to understand its potential hazards, which are inferred from its constituent chemical moieties: the chloroethyl group, the phenyl ring, and the triazole core.

  • Halogenated Hydrocarbon: The presence of a chloroethyl group classifies this molecule as a halogenated organic compound. Such compounds can exhibit toxicological properties and may be harmful if inhaled, ingested, or absorbed through the skin.[2]

  • Triazole Core: Triazole derivatives are biologically active and are common scaffolds in pharmaceuticals and fungicides.[3][4][5] While this implies potential bioactivity, it also necessitates caution regarding uncharacterized toxicological effects. Some triazoles are suspected of causing reproductive harm or organ damage through prolonged exposure.[6][7]

  • Aromatic System: The phenyl group indicates an aromatic compound. Aromatic compounds can pose various health risks, and their interactions with biological systems should not be underestimated.

Given these structural alerts, the primary risks involve dermal, ocular, and respiratory exposure. The cornerstone of mitigation is a combination of robust engineering controls and stringent adherence to personal protective equipment protocols.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to isolate you from the chemical hazard. All handling of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole, including weighing, reconstitution, and addition to reaction vessels, must be performed within a certified chemical fume hood.

  • Rationale: A fume hood provides critical ventilation to prevent the accumulation of potentially harmful vapors or aerosols, ensuring that airborne concentrations are kept below any potential exposure limits.[8] The sash should be kept as low as possible to maximize protection.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical. The following table outlines the minimum required PPE. Do not proceed with any work until all specified PPE is correctly in place.

Protection TypeSpecificationRationale
Eye & Face Chemical safety goggles with side-shields or a full-face shield.[9][10]Protects against splashes and potential aerosols, which can cause serious eye damage.[11] A face shield offers broader protection, especially when handling larger quantities.
Hand Chemical-resistant nitrile gloves (minimum 0.11 mm thickness).[6]Nitrile provides good resistance against a range of organic solvents and chemicals.[2] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[9]
Body Flame-resistant laboratory coat, long pants, and closed-toe, chemical-resistant shoes.Minimizes skin exposure to accidental spills. A flame-resistant coat is a prudent measure as the flammability characteristics are unknown.[1][8]
Respiratory Not required if work is conducted within a certified chemical fume hood.A fume hood provides adequate respiratory protection.[10] If a situation arises where a fume hood is not available or its function is compromised, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary after consultation with EHS professionals.[8][12]

Procedural Guide for Safe Handling and Disposal

The following workflow provides a step-by-step process for safely managing the compound from receipt to disposal.

Caption: Workflow for handling 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure your workspace is clean and uncluttered. Locate the nearest safety shower and eyewash station.[10]

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Handling: Conduct all manipulations inside a chemical fume hood. When handling the solid, avoid generating dust.[7] If transferring a solution, use a pipette or syringe to prevent splashing.

  • Post-Handling: After use, securely close the container. Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and then soap and water.

  • Hygiene: Remove gloves and lab coat before leaving the laboratory area. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.[1]

  • Ventilate: Ensure the fume hood is operating at maximum capacity to ventilate the area.

  • Assess and Don PPE: If the spill is minor and you are trained to handle it, don the appropriate PPE, including double-gloving with nitrile gloves.

  • Containment:

    • For a solid spill: Gently cover the material with an inert absorbent material like vermiculite or sand to avoid raising dust.[13] Carefully sweep the mixture into a designated waste container.

    • For a liquid spill: Use an inert absorbent material to contain and absorb the liquid.[1]

  • Cleanup and Decontamination: Place all contaminated absorbent materials and cleaning supplies into a sealed, clearly labeled hazardous waste container.[13] Clean the spill area thoroughly with a suitable solvent followed by soap and water.[1]

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

Operational Disposal Plan

The disposal of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole and any materials contaminated with it must be managed as hazardous waste.[1][7] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[13]

Step-by-Step Disposal Workflow
  • Waste Collection: Collect all waste containing the compound (e.g., residual solid, contaminated consumables, reaction byproducts) in a dedicated, compatible, and properly labeled hazardous waste container.[1][13]

  • Segregation: Do not mix this waste stream with other types of chemical waste unless explicitly approved by your institution's EHS office.[1][13] Halogenated organic waste is often incinerated under specific conditions and should be kept separate from non-halogenated waste.

  • Container Management: Ensure the waste container is kept tightly closed when not in use and stored in a cool, well-ventilated, and designated secondary containment area away from incompatible materials.[1] The container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard warnings.

  • Final Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste, which will likely involve high-temperature incineration at a permitted facility.[1]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Essential Guide to the Safe Disposal of 5-methyl-1,2,4-triazole-3,4-diamine and Related Triazole Compounds. Benchchem.
  • Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide. Benchchem.
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). The NMSU safety.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet: 1,2,4-Triazole. (2024, March 3). Carl ROTH.
  • Personal Protective Equipment. American Chemistry Council.
  • Personal Protective Equipment. OPCW.
  • 4-(chloromethyl)-1-ethyl-1H-1,2,3-triazole — Chemical Substance Information. NextSDS.
  • Safety data sheet. (2022, July 29). BASF Agro.
  • SAFETY DATA SHEET. (2025, May 22). TCI Chemicals.
  • 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole Safety Data Sheets. Echemi.
  • The Removal of Azoles from an Aqueous Solution by Adsorption on Nature-Derived and Waste Materials. (2025, October 8). MDPI.
  • SAFETY DATA SHEET. (2023, October 6). Fisher Scientific.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025, January 24). RSC Publishing.
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024, October 24). MDPI.
  • CN106187924A - Triazole class compounds and its preparation method and application. Google Patents.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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